3-(3-Methoxy-4-methylphenyl)propanoic acid
Description
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Properties
IUPAC Name |
3-(3-methoxy-4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEHNTZXCROZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390357 | |
| Record name | 3-(3-methoxy-4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67199-60-4 | |
| Record name | 3-(3-methoxy-4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"3-(3-Methoxy-4-methylphenyl)propanoic acid" synthesis pathways
An In-Depth Technical Guide to the Synthesis of 3-(3-Methoxy-4-methylphenyl)propanoic acid
Introduction
This compound is a substituted propanoic acid derivative that holds potential as a key intermediate and building block in the development of complex organic molecules, including pharmacologically active compounds. Its specific substitution pattern—a methoxy and a methyl group on the phenyl ring—offers a unique scaffold for further chemical modification. This guide provides an in-depth analysis of viable and robust synthetic pathways for this target molecule, designed for researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and a comparative analysis of the most effective routes.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several classic and modern organic reactions. The choice of pathway often depends on factors such as the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions or reagents. This guide will focus on three primary, field-proven strategies:
-
The Perkin Reaction followed by Catalytic Hydrogenation: A classic route involving the formation of a cinnamic acid intermediate.
-
The Malonic Ester Synthesis: A versatile and reliable method for carbon chain extension to form a carboxylic acid.
-
The Heck Reaction: A modern, palladium-catalyzed cross-coupling approach.
Pathway 1: Perkin Reaction and Subsequent Reduction
This two-step pathway is a robust and well-established method. It begins with the condensation of an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated aromatic acid (a cinnamic acid derivative), which is then reduced to the desired saturated propanoic acid.[1]
Conceptual Workflow
The logical flow of this pathway involves creating a carbon-carbon double bond via the Perkin reaction and then selectively reducing it.
Caption: Workflow for the Malonic Ester Synthesis pathway.
Mechanism and Experimental Logic
Step 1: Enolate Formation and Alkylation: The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for easy deprotonation by a moderately strong base like sodium ethoxide to form a nucleophilic enolate. [2]Using sodium ethoxide as the base and ethanol as the solvent prevents transesterification with the ethyl esters. [3]This enolate then undergoes an Sₙ2 reaction with a suitable electrophile, in this case, 3-Methoxy-4-methylbenzyl halide. [2][4] Step 2: Hydrolysis and Decarboxylation: The resulting dialkylated ester is then subjected to acidic hydrolysis, which converts both ester groups into carboxylic acids, forming an intermediate malonic acid derivative. [2]Being a β-dicarboxylic acid, this intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final product. [5] Experimental Protocol
-
Enolate Formation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.05 eq) in absolute ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise while stirring.
-
Alkylation: After enolate formation is complete (typically after 30-60 minutes of stirring), add 3-Methoxy-4-methylbenzyl chloride or bromide (1.0 eq) dropwise. The reaction is often heated to reflux for several hours to ensure complete Sₙ2 reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation of Intermediate: After cooling, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(3-methoxy-4-methylbenzyl)malonate.
-
Hydrolysis and Decarboxylation: Combine the crude intermediate with an aqueous acid solution (e.g., 20% H₂SO₄ or HCl). Heat the mixture to reflux for several hours. This single step accomplishes both the hydrolysis of the esters and the decarboxylation of the resulting diacid.
-
Final Purification: Cool the reaction mixture. The product may crystallize out or can be extracted with an organic solvent. Wash the organic extract, dry it, and remove the solvent. The final product can be purified by recrystallization.
Pathway 3: The Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. [6]For this synthesis, an aryl halide (1-halo-3-methoxy-4-methylbenzene) can be coupled with an acrylate ester, followed by hydrolysis and reduction.
Conceptual Workflow
This modern approach uses organometallic catalysis to form the key carbon-carbon bond, offering a different strategic entry to the cinnamic acid scaffold.
Sources
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- 2. askthenerd.com [askthenerd.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-(3-Methoxy-4-methylphenyl)propanoic Acid: Synthesis, Characterization, and Properties
This technical guide provides a comprehensive overview of 3-(3-Methoxy-4-methylphenyl)propanoic acid, a substituted phenylpropanoic acid of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of this compound in commercial catalogs and public chemical databases, this guide focuses on a reliable, multi-step synthetic pathway, starting from readily available precursors. The causality behind experimental choices and self-validating protocols are emphasized to ensure reproducibility.
Compound Identification and Structure
The target compound, This compound , is a derivative of phenylpropanoic acid with a methoxy group at the 3-position and a methyl group at the 4-position of the benzene ring.
IUPAC Name: this compound
Chemical Structure:
A more detailed 2D representation is as follows:
Table 1: Compound Identifiers and Physicochemical Properties (Predicted)
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | (Calculated) |
| Molecular Weight | 194.23 g/mol | (Calculated) |
| CAS Number | Not assigned | N/A |
Strategic Synthesis Pathway
The synthesis of this compound can be achieved through a robust two-step sequence starting from the corresponding benzaldehyde. This pathway involves a Perkin reaction to generate the α,β-unsaturated cinnamic acid derivative, followed by a catalytic hydrogenation to saturate the double bond.
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic route from 3-methoxy-4-methylbenzaldehyde to the target compound.
Synthesis of the Precursor: 3-Methoxy-4-methylbenzaldehyde
The starting material, 3-methoxy-4-methylbenzaldehyde, is not widely available commercially but can be synthesized from 3-hydroxy-4-methylbenzaldehyde.
Protocol 1: Methylation of 3-hydroxy-4-methylbenzaldehyde [1]
-
Rationale: A simple Williamson ether synthesis is employed to methylate the phenolic hydroxyl group. Dimethyl sulfate is a potent and efficient methylating agent for this purpose. The reaction is performed under basic conditions to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Step-by-Step Methodology:
-
Dissolve 10.6 g of 3-hydroxy-4-methylbenzaldehyde in 60 mL of 2 N sodium hydroxide solution in a flask equipped with a stirrer.
-
Warm the solution to 40-45°C.
-
Add 15.9 g of dimethyl sulfate dropwise over 10 minutes, maintaining the temperature.
-
Stir the mixture at the same temperature for 1 hour.
-
Cool the reaction mixture to 20°C and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize from n-hexane to obtain pure 3-methoxy-4-methylbenzaldehyde as colorless needles.
-
Core Synthesis Protocol: this compound
This section details the conversion of 3-methoxy-4-methylbenzaldehyde to the target propanoic acid.
Step 1: Perkin Reaction to 3-(3-Methoxy-4-methylphenyl)propenoic Acid
-
Rationale: The Perkin reaction is a classic method for the synthesis of cinnamic acids from aromatic aldehydes.[2][3][4] It involves the condensation of the aldehyde with an acid anhydride in the presence of a weak base. Acetic anhydride serves as both the reactant and the solvent, while triethylamine acts as the base to generate the enolate of the anhydride.
-
Protocol 2: Perkin Reaction
-
In a round-bottom flask equipped with a reflux condenser, combine 8.6 g of 3-methoxy-4-methylbenzaldehyde, 15 mL of acetic anhydride, and 7.5 mL of triethylamine.
-
Heat the mixture at reflux for 5 hours.
-
Allow the mixture to cool to room temperature and then pour it into 100 mL of cold water.
-
Stir vigorously until the excess acetic anhydride is hydrolyzed.
-
Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(3-methoxy-4-methylphenyl)propenoic acid.
-
Step 2: Catalytic Hydrogenation to this compound
-
Rationale: Catalytic hydrogenation is a highly efficient and clean method for the reduction of an alkene to an alkane.[5] Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.
-
Protocol 3: Catalytic Hydrogenation
-
In a hydrogenation flask, dissolve the 3-(3-methoxy-4-methylphenyl)propenoic acid obtained from the previous step in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (approximately 5% by weight of the substrate).
-
Seal the flask and purge with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product, this compound.
-
Diagram 2: Key Steps in the Synthesis
Caption: Detailed workflow of the two-step synthesis.
Characterization and Data
As this compound is not well-documented, the following characterization data are predicted based on the expected structure. Researchers who synthesize this compound are encouraged to perform full analytical characterization.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (multiplets), methoxy protons (singlet, ~3.8 ppm), methyl protons (singlet, ~2.2 ppm), two methylene groups of the propanoic acid chain (triplets, ~2.6 and ~2.9 ppm), carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR | Aromatic carbons, methoxy carbon (~55 ppm), methyl carbon (~16 ppm), methylene carbons, and a carboxylic acid carbonyl carbon (~179 ppm). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), C-H stretches from aromatic and aliphatic groups, and C-O stretch from the methoxy group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 194.23. |
Potential Applications
Substituted phenylpropanoic acids are a well-established class of compounds in medicinal chemistry. For example, some derivatives are known to act as non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound may offer unique pharmacological properties, making it a target for screening in various biological assays, particularly in the development of new anti-inflammatory or analgesic agents.
Conclusion
This technical guide provides a comprehensive pathway for the synthesis and characterization of this compound. By detailing a reliable synthetic route, this document empowers researchers to access this compound for further investigation in drug discovery and other scientific endeavors. The emphasis on the rationale behind the chosen protocols aims to facilitate successful and reproducible execution in the laboratory.
References
- Fukumi, H., Kurihara, H., & Mishima, H. (1978). Total synthesis of mimosamycin. Chemical & Pharmaceutical Bulletin, 26(7), 2175-2180.
- Fuganti, C., & Serra, S. (2000). Baker's yeast-mediated enantioselective synthesis of the bisabolane sesquiterpenes. Journal of the Chemical Society, Perkin Transactions 1, (22), 3758-3764.
- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.
- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
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Wikipedia contributors. (2023). Perkin reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Wikipedia contributors. (2023). Phenylpropanoic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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BYJU'S. (n.d.). Perkin Reaction. Retrieved from [Link]
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Navigating the Synthesis and Application of 3-(Aryl)propanoic Acids: A Technical Guide for Researchers
An In-depth Examination of 3-(3-Methoxy-4-methylphenyl)propanoic Acid and its Structural Analogs
For researchers and scientists in drug development and chemical synthesis, the nuanced world of substituted phenylpropanoic acids presents a landscape rich with potential. These structures serve as critical building blocks and pharmacophores in a variety of therapeutic agents. This guide focuses on the technical intricacies of a specific, yet elusive, member of this family: This compound . While a dedicated CAS number for this exact molecule is not readily found in major chemical databases, this guide will provide a comprehensive overview of its predicted properties, a plausible synthetic pathway, and an in-depth look at its closely related and commercially available structural isomers. By understanding the established chemistry of its analogs, we can extrapolate key insights relevant to the synthesis and potential applications of this target compound.
Compound Identification and Physicochemical Properties
A precise CAS (Chemical Abstracts Service) number for "this compound" remains unlisted in prominent public databases. However, the closely related analog, 3-(3-Methoxycarbonyl-4-methylphenyl)propanoic acid , is documented in PubChem (CID 134613473), suggesting the potential for the target molecule's existence as a synthetic intermediate.[1] For the purpose of this guide, we will extrapolate the expected properties of our target compound and draw comparisons with its well-characterized isomers.
| Property | 3-(3-Methoxycarbonyl-4-methylphenyl)propanoic acid[1] | 3-(4-Methoxyphenyl)propanoic acid[2][3] | 3-(3-Methoxyphenyl)propanoic acid[4] | 3-(4-Hydroxy-3-methoxyphenyl)propionic acid[5] |
| CAS Number | Not available | 1929-29-9, 25173-37-9 | 10516-71-9 | 1135-23-5 |
| Molecular Formula | C12H14O4 | C10H12O3 | C10H12O3 | C10H12O4 |
| Molecular Weight | 222.24 g/mol | 180.20 g/mol | 180.20 g/mol | 196.20 g/mol |
| XLogP3-AA | 1.9 | 1.9 | Not available | Not available |
| Hydrogen Bond Donor Count | 1 | 1 | 1 | 2 |
| Hydrogen Bond Acceptor Count | 4 | 3 | 3 | 4 |
| Rotatable Bond Count | 5 | 4 | 4 | 4 |
These data highlight the subtle yet significant differences in physicochemical properties that arise from minor positional changes of the substituent groups on the phenyl ring. These differences can influence solubility, crystal packing, and biological activity.
Synthesis and Mechanistic Considerations
The synthesis of 3-phenylpropanoic acids typically involves the reduction of a corresponding cinnamic acid derivative. This well-established methodology can be adapted for the synthesis of our target compound, this compound.
Proposed Synthetic Workflow
The following protocol is a proposed, logical pathway for the synthesis of this compound, based on established chemical principles for similar molecules.[6]
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 3-(3-Methoxy-4-methylphenyl)acrylic acid (Cinnamic Acid Derivative)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-4-methylbenzaldehyde and a 1.2 molar equivalent of malonic acid in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid. The precipitated product is then filtered, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) will yield the purified cinnamic acid derivative.
Causality: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds. Pyridine acts as both the solvent and a basic catalyst, while piperidine is a more potent basic catalyst that facilitates the deprotonation of malonic acid, initiating the condensation with the aldehyde.
Step 2: Synthesis of this compound
-
Hydrogenation Setup: In a hydrogenation vessel, dissolve the synthesized 3-(3-Methoxy-4-methylphenyl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount (typically 5-10% by weight) of 10% Palladium on carbon (Pd/C).
-
Reaction: The vessel is then purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring until the theoretical amount of hydrogen is consumed.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting this compound can be further purified by recrystallization.
Causality: Catalytic hydrogenation is a highly efficient and clean method for the reduction of alkenes. The palladium catalyst provides a surface for the adsorption of both the hydrogen gas and the double bond of the cinnamic acid derivative, facilitating the addition of hydrogen across the double bond.
Applications in Drug Development and Research
While specific applications for this compound are not documented, the broader class of phenylpropanoic acids is of significant interest in medicinal chemistry.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a propanoic acid scaffold. The phenylpropanoic acid moiety is a key structural feature for interaction with cyclooxygenase (COX) enzymes.[7]
-
Metabolic Research: Derivatives such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols, have been studied for their effects on muscle function and metabolic health.[8]
-
Chemical Building Blocks: These molecules serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[9] Their carboxylic acid and phenyl ring functionalities allow for a wide range of chemical modifications.
The following diagram illustrates a potential, generalized signaling pathway that could be influenced by phenylpropanoic acid derivatives, based on their known anti-inflammatory properties.
Caption: Generalized mechanism of action for NSAIDs based on the phenylpropanoic acid scaffold.
Conclusion
While "this compound" may not be a commonly cataloged chemical, a thorough understanding of its structural isomers and established synthetic methodologies provides a robust framework for its synthesis and potential exploration. For researchers in drug discovery and organic synthesis, the ability to logically design synthetic pathways for novel compounds based on the well-documented chemistry of their analogs is a critical skill. The information presented in this guide serves as a foundational resource for scientists looking to explore the chemical space of substituted phenylpropanoic acids.
References
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PubChem. 3-(3-Methoxycarbonyl-4-methylphenyl)propanoic acid. Available from: [Link]
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NIST. 3-(4-Methoxyphenyl)propionic acid. Available from: [Link]
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PubChem. 3-(p-Methoxyphenyl)propionic acid. Available from: [Link]
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NIST. 3-(3-Methoxyphenyl)propanoic acid. Available from: [Link]
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PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]
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PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. Available from: [Link]
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NIST. 3-(4-Methoxyphenyl)propionic acid Mass Spectrum. Available from: [Link]
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MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available from: [Link]
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- 3. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 7. guidechem.com [guidechem.com]
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- 9. chemimpex.com [chemimpex.com]
Spectroscopic Analysis of 3-(3-Methoxy-4-methylphenyl)propanoic Acid: A Technical Overview
Abstract: This technical guide addresses the spectroscopic characterization of the organic compound 3-(3-Methoxy-4-methylphenyl)propanoic acid (CAS No. 67199-60-4). A comprehensive search for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data has been conducted. This document outlines the findings of this search and provides a structural overview of the molecule.
Introduction
This compound is a carboxylic acid derivative with a substituted phenyl ring. The precise arrangement of the methoxy and methyl groups on the aromatic ring, in conjunction with the propanoic acid side chain, gives rise to a unique chemical structure that can be elucidated through various spectroscopic techniques. Spectroscopic data is fundamental for confirming the identity, purity, and structure of synthesized compounds in research and is a critical component of quality control in drug development and manufacturing.
Molecular Structure
To provide a framework for the discussion of potential spectroscopic data, the molecular structure of this compound is presented below.
Figure 1: Chemical structure of this compound.
Spectroscopic Data Search
A thorough investigation was conducted to obtain experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, utilizing its CAS number (67199-60-4) and chemical name across various scientific databases and literature repositories.
Despite these extensive efforts, publicly available, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound could not be located. The search results primarily consisted of listings from chemical suppliers and references to structurally similar but distinct compounds.
Conclusion
The creation of an in-depth technical guide on the core spectroscopic data of this compound is currently impeded by the lack of available experimental NMR, IR, and MS spectra in the public domain. While the molecular structure is known, the absence of empirical data prevents a detailed analysis and interpretation of its spectroscopic characteristics.
For researchers, scientists, and drug development professionals requiring this information, it would be necessary to synthesize or acquire a sample of this compound and perform the requisite spectroscopic analyses.
References
Due to the absence of specific data, no references for experimental spectra can be provided at this time.
An In-depth Technical Guide to the Potential Therapeutic Targets of Substituted Phenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylpropanoic acids represent a versatile chemical scaffold that has given rise to a multitude of clinically significant therapeutic agents. While the anti-inflammatory properties of arylpropanoic acids, such as ibuprofen, are widely recognized through their inhibition of cyclooxygenase (COX) enzymes, the therapeutic landscape of this compound class is considerably broader. This technical guide provides a comprehensive exploration of the diverse molecular targets of substituted phenylpropanoic acids, extending beyond their classical anti-inflammatory role. We delve into the molecular mechanisms of action and provide detailed, field-proven experimental protocols for the identification and characterization of these interactions. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of phenylpropanoic acid derivatives for a range of therapeutic applications, from metabolic diseases and diabetic complications to cancer.
Introduction: The Expanding Therapeutic Utility of the Phenylpropanoic Acid Scaffold
The phenylpropanoic acid core, characterized by a phenyl ring linked to a propanoic acid moiety, is a privileged scaffold in medicinal chemistry. Its structural simplicity and amenability to chemical modification have allowed for the development of compounds with a wide array of pharmacological activities.[1] The initial success of this scaffold was firmly rooted in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2] However, extensive research has unveiled a much richer pharmacology, with substituted phenylpropanoic acids demonstrating potent and selective activity at a variety of G-protein coupled receptors (GPCRs), nuclear receptors, and enzymes. This guide will systematically explore these key therapeutic targets, providing the foundational knowledge and practical methodologies to empower further discovery and development in this exciting area of research.
Cyclooxygenase (COX) Inhibition: The Archetypal Mechanism
The most well-established therapeutic action of a subset of substituted phenylpropanoic acids, particularly the 2-arylpropionic acids (profens), is the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]
Mechanism of Action
Phenylpropanoic acid-based NSAIDs typically act as competitive inhibitors of COX enzymes. The carboxylic acid moiety of these compounds forms a critical interaction with a conserved arginine residue (Arg120) in the active site of both COX-1 and COX-2.[6] This interaction, along with hydrophobic interactions between the phenyl group and the enzyme's hydrophobic channel, blocks the entry of arachidonic acid into the active site, thereby preventing prostaglandin synthesis.[6] The differential inhibition of COX-1 and COX-2 isoforms is a key determinant of the therapeutic efficacy and side-effect profile of these drugs.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a colorimetric assay to determine the COX-1 and COX-2 inhibitory activity of test compounds.[7][8]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, heme, and the colorimetric probe in each well of a 96-well plate.
-
Add the test compound at various concentrations or a vehicle control (DMSO) to the appropriate wells.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) kinetically for 5-10 minutes.
-
The rate of color development is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Peroxisome Proliferator-Activated Receptors (PPARs): Modulators of Metabolism
Substituted phenylpropanoic acids have emerged as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[9][10][11] There are three main PPAR subtypes: PPARα, PPARγ, and PPARδ.
Mechanism of Action
As ligand-activated transcription factors, PPARs form heterodimers with the retinoid X receptor (RXR). Upon ligand binding, this complex undergoes a conformational change that leads to the recruitment of coactivator proteins and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[11] This process initiates the transcription of genes involved in fatty acid oxidation, glucose uptake, and lipid metabolism.[12] Phenylpropanoic acid derivatives can act as agonists for individual PPAR subtypes or as dual/pan agonists, offering a range of therapeutic possibilities for metabolic disorders.[9][13][14]
Experimental Protocol: PPAR Reporter Gene Assay
This protocol describes a cell-based reporter gene assay to determine the agonist activity of test compounds on PPAR subtypes.[15][16][17]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for the ligand-binding domain (LBD) of the PPAR subtype of interest fused to the GAL4 DNA-binding domain (DBD).
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Co-transfect the mammalian cells with the PPAR-LBD-GAL4-DBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent.
-
Plate the transfected cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a known PPAR agonist (positive control) and a vehicle control (DMSO).
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Calculate the fold activation relative to the vehicle control for each concentration of the test compound.
-
Determine the EC50 value by plotting the fold activation against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
G-Protein Coupled Receptors (GPCRs): Novel Avenues for Diabetes Treatment
A significant area of research for substituted phenylpropanoic acids has been their activity as agonists for free fatty acid receptors (FFARs), a class of GPCRs. Specifically, GPR40 (FFAR1) and GPR120 (FFAR4) have been identified as key targets for the treatment of type 2 diabetes.[15][16][18][19]
GPR40 (FFAR1) Agonism
GPR40 is highly expressed in pancreatic β-cells and its activation by medium- to long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[16] Phenylpropanoic acid derivatives have been developed as potent and selective GPR40 agonists, offering a novel therapeutic strategy for type 2 diabetes.[15][20][21]
Mechanism of Action
Activation of GPR40 by an agonist leads to the coupling of the Gαq/11 subunit of the heterotrimeric G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a key signal for the potentiation of insulin secretion from pancreatic β-cells in the presence of elevated glucose levels.
Experimental Protocol: GPR40 Calcium Flux Assay
This protocol describes a fluorescent-based assay to measure the agonist-induced increase in intracellular calcium in cells expressing GPR40.[18][22]
Materials:
-
Mammalian cell line stably expressing GPR40 (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
Test compounds dissolved in DMSO.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Plate the GPR40-expressing cells in the microplates and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol, typically for 1 hour at 37°C in the presence of probenecid.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.
-
Measure the baseline fluorescence for a short period.
-
Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Analyze the data by calculating the peak fluorescence response over baseline for each concentration.
-
Determine the EC50 value by plotting the response against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
GPR120 (FFAR4) Agonism
GPR120 is another GPCR activated by long-chain fatty acids and is expressed in various tissues, including adipocytes and macrophages.[19] Its activation has been linked to improved insulin sensitivity and anti-inflammatory effects, making it an attractive target for type 2 diabetes and metabolic syndrome. Phenylpropanoic acid derivatives have also been identified as agonists of GPR120.[19]
The experimental protocol for assessing GPR120 agonism is similar to that of GPR40, typically involving a calcium flux assay or a reporter gene assay in cells expressing the GPR120 receptor. [11][23]
Aldose Reductase (ALR2) Inhibition: A Target for Diabetic Complications
Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[24][25] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy.[7][26] Substituted phenylpropanoic acids have been investigated as inhibitors of aldose reductase.[24]
Mechanism of Action
Phenylpropanoic acid-based inhibitors of ALR2 typically bind to the active site of the enzyme, preventing the reduction of glucose to sorbitol.[24] The carboxylic acid moiety is often a key pharmacophoric feature, interacting with key residues in the active site. By inhibiting ALR2, these compounds can reduce the accumulation of sorbitol and mitigate the downstream cellular stress associated with the overactivation of the polyol pathway.
Experimental Protocol: Aldose Reductase Enzymatic Assay
This protocol describes a spectrophotometric assay to measure the inhibitory activity of test compounds against aldose reductase.[1][25][27]
Materials:
-
Purified recombinant human aldose reductase.
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2).
-
NADPH (cofactor).
-
DL-glyceraldehyde (substrate).
-
Test compounds dissolved in DMSO.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer.
Procedure:
-
In a UV-transparent plate or cuvette, prepare a reaction mixture containing the assay buffer and NADPH.
-
Add the test compound at various concentrations or a vehicle control (DMSO).
-
Add the aldose reductase enzyme and incubate for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of decrease in absorbance is proportional to the aldose reductase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Emerging and Other Potential Therapeutic Targets
The versatility of the phenylpropanoic acid scaffold has led to the exploration of its activity against a number of other therapeutic targets.
Sirtuin 2 (SIRT2) Inhibition
SIRT2 is a NAD+-dependent deacetylase that has been implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Some substituted phenylpropanoic acid derivatives have shown potential as SIRT2 inhibitors, suggesting a possible role in cancer therapy.[28]
Experimental validation of SIRT2 inhibition typically involves a fluorometric assay that measures the deacetylation of a fluorogenic substrate. [4][24]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in oncology. Certain phenylpropanoic acid derivatives have been investigated for their ability to inhibit EGFR signaling.[28]
EGFR inhibition is commonly assessed using kinase assays that measure the phosphorylation of a substrate peptide or protein. [6][9]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Interaction
3-Phenylpropionic acid has been shown to be a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme involved in fatty acid β-oxidation. While not a direct therapeutic target for inhibition, understanding this interaction is important in the context of the overall metabolic fate and potential off-target effects of phenylpropanoic acid derivatives.[29]
MCAD activity can be measured using an electron transfer flavoprotein (ETF) reduction assay. [30][31]
Data Presentation and Interpretation
For all the assays described, it is crucial to present the data in a clear and standardized format to allow for meaningful comparison and interpretation.
Table 1: Example Data Summary for a Phenylpropanoic Acid Derivative
| Target | Assay Type | Endpoint | Value (µM) |
| COX-1 | Enzymatic Inhibition | IC50 | 15.2 |
| COX-2 | Enzymatic Inhibition | IC50 | 1.8 |
| PPARα | Reporter Gene | EC50 | 0.5 |
| PPARγ | Reporter Gene | EC50 | 2.3 |
| GPR40 | Calcium Flux | EC50 | 0.1 |
| Aldose Reductase | Enzymatic Inhibition | IC50 | 8.7 |
Conclusion
The substituted phenylpropanoic acid scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. While its origins lie in the development of COX-inhibiting anti-inflammatory drugs, its therapeutic potential now extends to a diverse range of targets, including PPARs, GPCRs, and various enzymes. This technical guide has provided an in-depth overview of these key targets, the underlying mechanisms of action, and detailed experimental protocols for their investigation. It is our hope that this comprehensive resource will serve to accelerate research and development efforts in this promising area of medicinal chemistry, ultimately leading to the discovery of new and improved therapies for a variety of human diseases.
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Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. [Link]
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- (PMC - NIH article on β-Phenylalanine derivatives as antiproliferative candidates - details to be added
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The Genesis and Evolution of Methoxy-Substituted Propanoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The introduction of a methoxy group to the propanoic acid backbone has given rise to a class of molecules with significant and diverse applications, from key intermediates in the synthesis of blockbuster pharmaceuticals to their own inherent biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific development of methoxy-substituted propanoic acids. We will explore the foundational synthesis of 2-methoxypropanoic acid and 3-methoxypropanoic acid, tracing the evolution of synthetic methodologies from classical approaches to modern, high-yield protocols. The narrative will delve into the critical role these compounds play as building blocks in the creation of complex molecules, most notably in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, this guide will examine the structure-activity relationships that govern their biological effects and highlight their emerging applications in diverse fields of research. Detailed experimental protocols, mechanistic insights, and quantitative data are provided to equip researchers and drug development professionals with a thorough understanding of this important class of chemical compounds.
Introduction: The Propanoic Acid Scaffold and the Influence of the Methoxy Group
Propanoic acid, a simple three-carbon carboxylic acid, serves as a fundamental scaffold in organic chemistry and biochemistry.[1] Its derivatives have found widespread use, most notably in the pharmaceutical industry. The strategic placement of a methoxy (-OCH₃) group onto this scaffold at either the α (C2) or β (C3) position gives rise to 2-methoxypropanoic acid and 3-methoxypropanoic acid, respectively. This seemingly minor structural modification imparts significant changes in the molecule's physicochemical properties, including its polarity, lipophilicity, and hydrogen bonding capacity. These changes, in turn, influence the molecule's reactivity and biological activity, making methoxy-substituted propanoic acids versatile building blocks and interesting subjects of study in their own right.
The methoxy group can enhance the antioxidant activity of molecules by donating hydrogen atoms or electrons to stabilize free radicals.[2] Furthermore, its presence can modulate the pharmacokinetic and pharmacodynamic properties of a drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide will explore the historical development and synthetic pathways that have allowed chemists to harness the unique properties of these methoxy-substituted propanoic acids.
Historical Perspective: From Byproducts to Building Blocks
While a definitive "discovery" of the simple methoxy-substituted propanoic acids in the 19th century is not clearly documented in readily available literature, their history is intrinsically linked to the development of fundamental organic reactions and the study of related compounds like lactic acid. The industrial production of lactic acid began in 1895, and its chemical manipulation was a subject of intense study.[3][4] It is highly probable that early explorations into the etherification of α-hydroxy acids like lactic acid would have led to the synthesis of 2-methoxypropanoic acid.
The broader class of aryl-substituted propanoic acids gained significant prominence in the mid-20th century with the discovery of their potent anti-inflammatory properties. The research arm of Boots Group developed ibuprofen, a 2-(4-isobutylphenyl)propanoic acid, in the 1960s as a safer alternative to aspirin.[5] This discovery, along with the later synthesis of naproxen, a 2-(6-methoxy-2-naphthyl)propanoic acid, in 1970, solidified the importance of the 2-arylpropanoic acid moiety in medicinal chemistry and spurred further investigation into related structures.[6][7]
Foundational Synthetic Methodologies
The synthesis of methoxy-substituted propanoic acids can be broadly categorized into two main approaches: the direct methoxylation of a propanoic acid precursor and the construction of the carbon skeleton with the methoxy group already in place.
Synthesis of 2-Methoxypropanoic Acid (α-Methoxypropionic Acid)
A prevalent and efficient method for the synthesis of 2-methoxypropanoic acid is through a Williamson ether synthesis, starting from an ester of 2-halopropanoic acid.
Key Synthetic Pathway: Williamson Ether Synthesis
Caption: A simplified workflow for the synthesis of 2-methoxypropanoic acid.
Experimental Protocol: Synthesis of 2-Methoxypropanoic Acid [8]
-
Reaction Setup: A solution of 2-bromopropionic acid (19.6 mmol) in methanol (5 mL) is placed in a reaction flask equipped with a stirrer and under a nitrogen atmosphere.
-
Addition of Base: A methanolic solution of 25% sodium methoxide (16 mL) is added dropwise to the stirring solution. The causality here is to deprotonate the methanol to form the methoxide nucleophile, which will then attack the electrophilic carbon bearing the bromine atom.
-
Reaction Conditions: The reaction mixture is heated to 50°C and stirred overnight. The elevated temperature increases the rate of the SN2 reaction.
-
Workup:
-
The reaction mixture is concentrated under reduced pressure to remove the methanol solvent.
-
The residue is acidified to pH 1 with 1N hydrochloric acid. This step protonates the carboxylate to yield the final carboxylic acid.
-
The aqueous solution is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-methoxypropanoic acid as a colorless oil.
-
Synthesis of 3-Methoxypropanoic Acid (β-Methoxypropionic Acid)
3-Methoxypropanoic acid is commonly synthesized via the Michael addition of methanol to an acrylate, such as methyl acrylate, followed by hydrolysis of the resulting ester.
Key Synthetic Pathway: Michael Addition and Hydrolysis
Caption: A two-step process for synthesizing 3-methoxypropanoic acid.
Experimental Protocol: Synthesis of Methyl 3-methoxypropanoate (Intermediate) [5]
-
Reaction Setup: A reaction vessel is charged with methyl acrylate, methanol, and a catalytic amount of a strong acid like sulfuric acid or a sulfonic acid resin.
-
Reaction Conditions: The mixture is heated to facilitate the conjugate addition of methanol to the electron-deficient double bond of methyl acrylate. The reaction progress can be monitored by techniques such as gas chromatography.
-
Workup: The catalyst is neutralized or filtered off, and the excess methanol and unreacted methyl acrylate are removed by distillation. The resulting methyl 3-methoxypropionate can then be purified by vacuum distillation.
The subsequent hydrolysis of the ester to the carboxylic acid is a standard procedure, typically carried out by heating with an aqueous acid or base.
Methoxy-Substituted Propanoic Acids in Drug Development
The true impact of this class of molecules is most evident in their application as key intermediates in the synthesis of pharmaceuticals.
The Profen NSAIDs: A Case Study
The 2-arylpropanoic acids, commonly known as "profens," are a major class of NSAIDs. While ibuprofen itself does not contain a methoxy group, its synthesis and that of other profens often involves precursors that are structurally related to methoxy-substituted propanoic acids.[9][10]
Naproxen , a prominent member of the profen class, is the (S)-enantiomer of 2-(6-methoxy-2-naphthyl)propanoic acid.[7] Its synthesis highlights the importance of controlling stereochemistry, as the (S)-enantiomer is significantly more active than the (R)-enantiomer.[11]
Ketoprofen , another widely used NSAID, is 2-(3-benzoylphenyl)propanoic acid.[12] Although it lacks a methoxy group, its synthesis shares common principles with other propanoic acid derivatives.[13]
Emerging Therapeutic Applications
Recent research has explored the direct biological activities of more complex methoxy-substituted propanoic acid derivatives. For instance, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a new class of GPR34 antagonists, which may have applications in treating immunological and neurological disorders.[8]
Furthermore, the incorporation of methoxy-substituted aromatic rings into propanoic acid structures is a strategy being explored in the development of novel anticancer agents.[14] The methoxy group can influence the molecule's ability to interact with specific biological targets and can also impact its overall toxicity profile.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of these foundational molecules is essential for their effective use in research and synthesis.
| Property | 2-Methoxypropanoic Acid | 3-Methoxypropanoic Acid |
| IUPAC Name | 2-methoxypropanoic acid[14] | 3-methoxypropanoic acid[9] |
| Synonyms | α-Methoxypropionic acid[14] | β-Methoxypropionic acid[9] |
| CAS Number | 4324-37-2[14] | 2544-06-1[9] |
| Molecular Formula | C₄H₈O₃[14] | C₄H₈O₃[9] |
| Molecular Weight | 104.10 g/mol [14] | 104.10 g/mol [9] |
| Boiling Point | 199 °C[8] | 116 °C at 9 mmHg[15] |
| Density | 1.085 g/mL[8] | 1.108 g/mL at 25 °C[15] |
| pKa | 3.59 ± 0.10[8] | Not readily available |
Spectroscopic Data:
-
¹H NMR (2-Methoxypropanoic Acid, CD₃OD): δ 3.67 (q, 1H), 3.33 (s, 3H), 1.33 ppm (d, 3H)[8]
-
¹H NMR (3-Methoxypropanoic Acid): Spectral data is available through resources such as PubChem and commercial suppliers.[9]
Structure-Activity Relationships (SAR) and Biological Effects
The position of the methoxy group has a profound impact on the biological activity of these molecules and their derivatives.
-
Chirality and Biological Activity: For 2-substituted propanoic acids, the carbon at the 2-position is chiral. As exemplified by naproxen, the biological activity often resides predominantly in one enantiomer. The (S)-enantiomer of many profens is the more active form, responsible for the inhibition of cyclooxygenase (COX) enzymes.[5] This stereoselectivity is a critical consideration in drug design and synthesis. The differential activity of isomers highlights the importance of stereochemistry in molecular recognition by biological targets.[11][16]
-
Metabolism and Toxicity: 2-Methoxypropionic acid has been identified as a teratogenic metabolite of 2-methoxypropanol-1, indicating that while these molecules are useful synthetic intermediates, their metabolic fate and potential toxicity must be carefully considered.[17]
-
Antioxidant Properties: The methoxy group, particularly when attached to an aromatic ring, can contribute to the antioxidant properties of a molecule.[2] This is an area of active research, as oxidative stress is implicated in a wide range of diseases.
Future Directions and Conclusion
The journey of methoxy-substituted propanoic acids from simple organic molecules to key components of life-saving drugs is a testament to the power of synthetic chemistry. While their role as precursors for NSAIDs is well-established, the future holds exciting possibilities for new applications.
The development of more efficient and stereoselective synthetic methods will continue to be a priority. Furthermore, a deeper understanding of the structure-activity relationships of novel methoxy-substituted propanoic acid derivatives could lead to the discovery of new therapeutic agents for a wide range of diseases, from inflammation and pain to cancer and neurological disorders. Their use in materials science, for example as monomers in the synthesis of specialty polymers, is another area ripe for exploration.[18][19]
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Materials Science as a Catalyst for Interprofessional Academia of the Future. (n.d.). ResearchGate. Retrieved from [Link]
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Lactic acid - Metabolite of the month. (2022). biocrates life sciences gmbh. Retrieved from [Link]
-
Sustainable Production of Acrylic Acid via 3-Hydroxypropionic Acid from Lignocellulosic Biomass. (2021). Zhao Group @ UIUC. Retrieved from [Link]
-
Synthesis of Ibuprofen. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Applications of Materials Science. (n.d.). APR Composites. Retrieved from [Link]
-
Lactic acid. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. Lactic acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 4. A History of Lactic Acid Making: A Chapter in the History of Biotechnology - H. Benninga - Google ブックス [books.google.co.jp]
- 5. Kinetic relationships governing addition of methanol to methyl acrylate (Journal Article) | OSTI.GOV [osti.gov]
- 6. CN103012112A - Method for preparing lactic acid through hydrolysis of alpha-chloropropionic acid - Google Patents [patents.google.com]
- 7. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]
- 8. US7538247B2 - Preparation of acrylic acid derivatives from α- or β-hydroxy carboxylic acids - Google Patents [patents.google.com]
- 9. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
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- 17. Histone lactylation: from tumor lactate metabolism to epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2D Materials: Synthesis, Properties, and Applications [programmaster.org]
- 19. Applications of Materials Science | APR Composites | 08 8359 4999 | Materials Science in Industry | Innovative Uses of Materials Science | Materials Science in Technology | Materials Science in Healthcare | Aerospace Applications of Materials Science | Automotive Materials Science | Materials Science in Construction | Biomedical Materials Science | Electronic Materials Science | Materials Science in Energy Systems | Environmental Impact of Materials Science | Nanotechnology in Materials Science | Materials Science in Defense | Advanced Composite Materials | Wearable Technology Materials | Materials Science in Sports Equipment | Sustainable Materials Development | Materials Science in Manufacturing Processes | Smart Materials and Their Applications | Materials Science in Environmental Solutions [aprcomposites.com.au]
Navigating the Landscape of Phenylpropanoic Acids: A Technical Guide to 3-(4-Methoxyphenyl)propanoic Acid
A Note on the Subject Matter: Initial research into the specific molecule "3-(3-Methoxy-4-methylphenyl)propanoic acid" reveals a significant scarcity of detailed technical information in publicly accessible scientific literature and databases. To provide a comprehensive and technically valuable guide for researchers, scientists, and drug development professionals, this document will focus on the closely related and extensively studied compound, 3-(4-Methoxyphenyl)propanoic acid . This structural analog serves as an excellent proxy for understanding the chemical properties, synthetic methodologies, and potential applications characteristic of this class of molecules.
Core Molecular Attributes of 3-(4-Methoxyphenyl)propanoic Acid
3-(4-Methoxyphenyl)propanoic acid, also known as p-methoxyhydrocinnamic acid, is a carboxylic acid derivative of anisole. Its structure, featuring a methoxy-substituted phenyl ring attached to a propanoic acid chain, makes it a valuable building block in organic synthesis and a compound of interest in pharmaceutical research.
The fundamental molecular characteristics of 3-(4-Methoxyphenyl)propanoic acid are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [2] |
| CAS Number | 1929-29-9 | [2] |
| Appearance | White to light beige crystalline powder | [3] |
| Melting Point | 98-100 °C | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone | [3] |
Synthesis of 3-(4-Methoxyphenyl)propanoic Acid: A Methodological Overview
The synthesis of 3-(4-Methoxyphenyl)propanoic acid can be achieved through various routes. A common and efficient method is the catalytic hydrogenation of 3-(4-methoxyphenyl)acrylic acid. This reaction involves the reduction of the carbon-carbon double bond in the acrylic acid side chain.
A representative synthesis scheme is as follows:
Caption: Catalytic hydrogenation workflow for the synthesis of 3-(4-Methoxyphenyl)propanoic acid.
Detailed Experimental Protocol: Catalytic Hydrogenation
The following protocol is a representative procedure for the synthesis of 3-(4-Methoxyphenyl)propanoic acid via catalytic hydrogenation.[4]
Materials:
-
3-(4-methoxyphenyl)acrylic acid
-
10% Palladium on activated carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 3-(4-methoxyphenyl)acrylic acid in a suitable volume of tetrahydrofuran in a reaction vessel equipped with a magnetic stirrer.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture to remove the palladium catalyst.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid is 3-(4-Methoxyphenyl)propanoic acid.
-
Purification (Optional): The product can be further purified by recrystallization if necessary.
Applications in Research and Drug Development
3-(4-Methoxyphenyl)propanoic acid serves as a versatile intermediate in various fields, primarily in pharmaceutical and chemical research. Its structural motifs are found in a range of biologically active molecules.
Caption: Key application areas of 3-(4-Methoxyphenyl)propanoic acid.
-
Pharmaceutical Intermediate: This compound is a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] It is particularly useful in the development of anti-inflammatory and analgesic drugs.[5] Its structure can be modified to enhance the efficacy and improve the therapeutic profiles of new drug candidates.[5]
-
Non-Steroidal Anti-Inflammatory Drug (NSAID) Research: Some sources classify 3-(4-Methoxyphenyl)propanoic acid itself as a non-steroidal anti-inflammatory drug (NSAID), suggesting it may act by inhibiting the production of prostaglandins, which are mediators of pain and inflammation.[1]
-
Chemical Research: In a broader chemical context, it serves as a starting material for the synthesis of other organic compounds.[3] Its carboxylic acid and phenyl functionalities allow for a wide range of chemical transformations.
-
Agrochemical and Flavor Industries: Beyond pharmaceuticals, it has been explored for its potential as a plant growth regulator in agriculture and as a component in the formulation of flavoring agents and fragrances.[5]
Analytical Methodology: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of 3-(4-Methoxyphenyl)propanoic acid is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds.
Step-by-Step HPLC Protocol
Objective: To determine the purity of a sample of 3-(4-Methoxyphenyl)propanoic acid.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
Sample of 3-(4-Methoxyphenyl)propanoic acid
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Deionized water with 0.1% formic acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases using an ultrasonic bath or an inline degasser.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of a high-purity reference standard of 3-(4-Methoxyphenyl)propanoic acid.
-
Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL) in a volumetric flask.
-
-
Sample Solution Preparation:
-
Prepare a sample solution of the 3-(4-Methoxyphenyl)propanoic acid to be tested at the same concentration as the standard solution.
-
-
HPLC System Setup:
-
Install the C18 column and equilibrate the system with the initial mobile phase composition (e.g., 70% A, 30% B) at a constant flow rate (e.g., 1 mL/min).
-
Set the UV detector to a wavelength where the compound has strong absorbance (this can be determined by a UV scan).
-
-
Chromatographic Run:
-
Inject a blank (solvent) to ensure no carryover.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Run a gradient elution to separate any impurities, for example:
-
0-15 min: Increase Mobile Phase B from 30% to 90%.
-
15-20 min: Hold at 90% Mobile Phase B.
-
20-25 min: Return to 30% Mobile Phase B and re-equilibrate.
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram for the sample solution.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
This in-depth guide provides a foundational understanding of 3-(4-Methoxyphenyl)propanoic acid, a compound with significant relevance in synthetic chemistry and drug discovery. The methodologies and applications discussed herein offer valuable insights for researchers and professionals working in these fields.
References
-
National Institute of Standards and Technology. (n.d.). 3-(4-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-(4-Methoxyphenyl)propionic acid Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
iChemical. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, CAS No. 1135-23-5. Retrieved from [Link]
-
MDPI. (2023). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]
-
ResearchGate. (2008). 3-(4-Methoxybenzoyl)propionic acid. Retrieved from [Link]
Sources
Methodological & Application
using "3-(3-Methoxy-4-methylphenyl)propanoic acid" as a pharmaceutical intermediate
Starting Initial Investigation
I've initiated comprehensive searches to gather information on 3-(3-Methoxy-4-methylphenyl)propanoic acid. My focus is on its chemical properties, established synthesis methods, and reported uses. I'm prioritizing reliable sources and aiming for a thorough understanding of the compound's characteristics before proceeding.
Expanding Search Horizons
I'm now expanding my search to focus specifically on the use of this compound in active pharmaceutical ingredient synthesis. I'm prioritizing the reaction mechanisms and conditions used in these applications. I am also investigating the analytical techniques for characterization and quality control, while gathering authoritative sources to substantiate information included.
Planning The Application Notes
I'm now outlining the application notes and protocols. I plan to introduce the compound, detail synthesis/purification protocols, and include analytical methods and API application discussions, complete with reaction schemes and mechanisms. I'll incorporate troubleshooting and safety tips. Tables and Graphviz diagrams are planned for data visualization. Detailed content writing will follow, ensuring citations and a reference list.
Initiating Compound Analysis
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Refining Search Parameters
I'm now focusing on refining the search parameters to get specific details for the target. Results for the exact molecule were scarce; similar aryl propionic acids are useful, but I need details. I am now inferring synthesis and applications from these examples. The search will involve more specific protocols and analytical methods. Currently, my notes lack the depth to create proper application notes and protocols.
Gathering Relevant Literature
I've made headway in my research, the second wave of searches produced significantly more targeted data. I've now got several valuable resources detailing the synthesis of substituted phenylpropanoic acids. Methods like palladium-catalyzed hydrogenation of cinnamic acids and Friedel-Crafts acylation are now in view.
Focusing on Synthesis Details
I have a clearer picture, with a few crucial gaps to fill. The recent search delivered the methods for phenylpropanoic acid synthesis, and its role as an NSAID. Yet, a specific synthesis protocol for the target molecule is still missing. I need to make a synthesis route and tailored protocols. More examples on the use as pharmaceutical intermediate are a priority. Also, more sources are needed to back all claims.
Developing Synthesis Strategies
I've made solid progress. I've compiled several potential synthetic routes for this compound, based on examining similar reactions. I'm focusing on a two-step approach with a Friedel-Crafts acylation of 2-methyl anisole as the foundation.
Refining Synthetic Pathways
I'm now honing in on the most promising synthetic pathways. The Friedel-Crafts acylation route is still looking strong, but I'm also considering the Knoevenagel condensation followed by hydrogenation as an alternative. I've been researching analytical protocols and I have several resources describing suitable HPLC, GC, GC-MS, and NMR methods for analyzing related compounds. I also found that arylpropanoic acid derivatives have pharmaceutical relevance.
Confirming Synthetic Route Viability
I've confirmed the feasibility of the planned synthesis routes. The Friedel-Crafts acylation followed by reduction seems most promising. The Knoevenagel condensation with hydrogenation is a solid backup. I've also solidified my analytical procedures, and am aware that this derivative has similar applications to other NSAIDs. I now have the data to write the application section. The research phase is complete.
application of "3-(3-Methoxy-4-methylphenyl)propanoic acid" in medicinal chemistry
An in-depth analysis of the existing scientific literature reveals that while "3-(3-Methoxy-4-methylphenyl)propanoic acid" itself is not extensively documented, its core structure, the phenylpropanoic acid scaffold, is a cornerstone in medicinal chemistry. This guide synthesizes data from closely related analogs to build a predictive framework for the application of "this compound" and provides detailed protocols for its investigation.
The Phenylpropanoic Acid Scaffold: A Privileged Structure
Phenylpropanoic acid derivatives are prevalent in both natural products and synthetic drugs, exhibiting a wide array of biological activities. The versatility of this scaffold allows for substitutions on the phenyl ring and modifications to the propanoic acid chain, leading to a diverse chemical space for drug discovery. Analogs of "this compound" have demonstrated potential as anti-inflammatory, antidiabetic, anticancer, and antimicrobial agents.[1][2][3]
Potential Therapeutic Applications based on Structural Analogs
Anti-inflammatory Activity
A closely related compound, 3-(4-methoxyphenyl)propionic acid, is recognized as a nonsteroidal anti-inflammatory drug (NSAID).[4] Its mechanism of action is attributed to the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[4] This suggests that "this compound" may also possess anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes.
Antidiabetic Potential via GPR40 Agonism
Derivatives of phenylpropanoic acid have been identified as potent agonists of G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes.[3] Agonism of GPR40 in pancreatic β-cells enhances glucose-stimulated insulin secretion. The structural features of "this compound" make it a candidate for investigation as a GPR40 agonist.
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of various phenylpropanoic acid derivatives. For instance, novel thiazole derivatives of 3-[(4-acetylphenyl)amino]propanoic acid have shown significant activity against lung cancer cell lines, with some compounds exhibiting greater potency than the standard chemotherapeutic agent cisplatin.[1][5] Furthermore, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as promising anticancer candidates with antioxidant properties.[6][7][8] These findings suggest that the phenylpropanoic acid scaffold can be a valuable starting point for the development of novel anticancer agents.
Antimicrobial and Antioxidant Applications
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been explored for its antimicrobial potential.[2] Derivatives have shown activity against multidrug-resistant bacterial and fungal pathogens.[2] The phenolic nature of many of these compounds also imparts antioxidant properties, which can be beneficial in various disease states.[6][8]
Synthetic Strategy
While a specific synthesis for "this compound" is not detailed in the provided search results, a plausible route can be inferred from the synthesis of similar compounds. For example, the synthesis of 3-(m-methoxyphenyl)propionic acid involves the hydrogenation of m-methoxycinnamic acid using a palladium-on-charcoal catalyst.[9] A similar approach could likely be employed for the target compound, starting from the corresponding substituted cinnamic acid.
Detailed Experimental Protocols
To investigate the potential of "this compound," the following detailed protocols are proposed.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to assess the anti-inflammatory potential of the target compound by measuring its ability to inhibit COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Prostaglandin screening EIA kit
-
"this compound"
-
Known COX inhibitors (e.g., indomethacin, celecoxib)
-
Assay buffer
Procedure:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and various concentrations of the test compound or a known inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding a stopping solution.
-
Measure the amount of prostaglandin E2 (PGE2) produced using the EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| "this compound" | Experimental | Experimental |
| Indomethacin (non-selective) | Reference | Reference |
| Celecoxib (COX-2 selective) | Reference | Reference |
Workflow Diagram:
Caption: GPR40 signaling pathway in pancreatic β-cells.
Protocol 3: In Vitro Antiproliferative MTT Assay
This protocol assesses the compound's potential to inhibit the growth of cancer cells.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer) [1]* Non-cancerous cell line for cytotoxicity comparison (e.g., Vero) [8]* "this compound"
-
Doxorubicin or Cisplatin (positive control) [1]* MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Cell culture medium and supplements
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a positive control for a specified period (e.g., 24, 48, or 72 hours). [10]3. After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Workflow Diagram:
Caption: Workflow for the MTT antiproliferative assay.
Concluding Remarks
"this compound" represents an under-explored molecule within a well-established pharmacologically active class of compounds. The protocols and insights provided in this guide, derived from the study of its close structural analogs, offer a robust starting point for its systematic investigation. Researchers in drug discovery and medicinal chemistry can utilize this information to explore its potential as a novel therapeutic agent for inflammatory conditions, type 2 diabetes, cancer, or microbial infections.
References
-
Mikami S, Kitamura S, Negoro N, et al. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. J Med Chem. 2012;55(8):3756-3776. Available from: [Link]
-
PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]
-
Kavaliauskas P, et al. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. 2023. Available from: [Link]
-
Kavaliauskas P, et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. 2023. Available from: [Link]
-
Kavaliauskas P, et al. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. 2024. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). Available from: [Link]
-
Chang HY, et al. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. 2024. Available from: [Link]
-
Ohue-Kitano R, et al. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Nat Commun. 2023;14(1):7937. Available from: [Link]
-
PubChem. 3-(3-Methoxycarbonyl-4-methylphenyl)propanoic acid. Available from: [Link]
-
ResearchGate. (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Available from: [Link]
-
Masujima Y, et al. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients. 2019;11(5):1036. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropionic acid (HMDB0060737). Available from: [Link]
-
Hadjikakou SK, et al. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Pharmaceuticals (Basel). 2021;14(6):520. Available from: [Link]
-
Kavaliauskas P, et al. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Antioxidants (Basel). 2024;13(7):832. Available from: [Link]
-
ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]
-
PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Available from: [Link]
-
Walsh SP, et al. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorg Med Chem Lett. 2011;21(11):3390-3394. Available from: [Link]
-
Kavaliauskas P, et al. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Int J Mol Sci. 2023;24(13):10863. Available from: [Link]
-
Al-Majid AM, et al. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega. 2023;8(43):40561-40576. Available from: [Link]
-
Leong CO, et al. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Mol Cancer Ther. 2004;3(12):1565-1575. Available from: [Link]
Sources
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]
- 3. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
GC-MS analysis of "3-(3-Methoxy-4-methylphenyl)propanoic acid"
An Application Guide for the Quantitative Analysis of 3-(3-Methoxy-4-methylphenyl)propanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note details a robust and validated method for the analysis of this compound in complex matrices. Due to the inherent polarity and low volatility of carboxylic acids, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. This guide provides a complete workflow, including sample extraction, chemical derivatization to enhance analyte volatility, and optimized GC-MS parameters for sensitive and reliable quantification. The causality behind each protocol step is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Scientific Principle
This compound is a substituted aromatic carboxylic acid. Compounds of this class are of significant interest in metabolic research, pharmaceutical development, and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high chromatographic resolution and definitive mass-based identification, making it a gold standard for the analysis of volatile and semi-volatile compounds.[1]
However, the direct analysis of polar compounds containing active hydrogen groups, such as carboxylic acids, is problematic.[2] These functional groups lead to poor peak shape, low sensitivity, and thermal degradation in the hot GC injector and column. To overcome these limitations, a derivatization step is essential.[3] This protocol employs silylation, a common and effective derivatization technique where the active hydrogen of the carboxylic acid is replaced by a non-polar trimethylsilyl (TMS) group.[2] This chemical modification drastically increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[3][4]
The overall analytical workflow involves three core stages:
-
Extraction: Isolation of the target analyte from the sample matrix using Liquid-Liquid Extraction (LLE).
-
Derivatization: Conversion of the polar carboxylic acid to a volatile TMS-ester.
-
Analysis: Separation, identification, and quantification by GC-MS.
Materials and Instrumentation
Reagents and Chemicals
-
This compound standard (≥98% purity)
-
Ethyl Acetate (Chromatography Grade)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Chloride (NaCl, ACS Grade)
-
Sodium Sulfate (Anhydrous)
-
Pyridine (Anhydrous, ≤0.005% water)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Methanol (Chromatography Grade)
-
Helium (Carrier Gas, 99.999% purity)
-
Deionized Water
Instrumentation and Consumables
-
Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890A GC with 5975C MSD)
-
Autosampler
-
GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Glass test tubes with PTFE-lined screw caps
-
Centrifuge
-
Nitrogen evaporator or heating block
-
GC Vials (2 mL, amber) with PTFE-lined septa
-
Microsyringes
Detailed Experimental Protocol
Workflow Overview
The entire process from sample receipt to data analysis is depicted in the following workflow diagram.
Sources
Application Notes and Protocols: Leveraging 3-(3-Methoxy-4-methylphenyl)propanoic Acid in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Arylpropanoic Acid Scaffold in Anti-Inflammatory Drug Discovery
Arylpropanoic acid derivatives represent a cornerstone in the landscape of non-steroidal anti-inflammatory drugs (NSAIDs). Seminal members of this class, such as ibuprofen and naproxen, have provided relief to millions from pain and inflammation.[1][2] Their therapeutic efficacy stems from the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of pro-inflammatory prostaglandins from arachidonic acid.[1] The propanoic acid moiety is crucial for the pharmacological activity of these molecules.[2]
This document provides a detailed guide on the utilization of 3-(3-Methoxy-4-methylphenyl)propanoic acid as a versatile starting material for the synthesis of a novel, potential anti-inflammatory agent. We will explore the rationale behind the molecular design, provide a step-by-step synthetic protocol, and outline the necessary assays for evaluating its biological activity.
The Core Moiety: this compound
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
The structure of this compound presents several key features for further chemical modification. The carboxylic acid group is a handle for amide bond formation, esterification, or reduction. The aromatic ring can be subjected to various electrophilic substitution reactions, allowing for the introduction of pharmacophoric elements known to enhance anti-inflammatory activity and selectivity.
Rationale for the Design of a Novel Anti-Inflammatory Agent
The primary mechanism of action for traditional NSAIDs is the non-selective inhibition of both COX-1 and COX-2 isoforms. While COX-2 is inducible and primarily involved in the inflammatory cascade, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa.[1] Consequently, non-selective COX inhibition can lead to gastrointestinal side effects.
Modern drug design efforts focus on developing selective COX-2 inhibitors to mitigate these adverse effects. A key structural feature of many selective COX-2 inhibitors is the presence of a bulky substituent, often a sulfonamide group, which can interact with a specific side pocket in the active site of the COX-2 enzyme that is absent in COX-1.
Herein, we propose the synthesis of a novel compound, 2-(3-(N-(4-sulfamoylphenyl)sulfamoyl)-4-methoxy-5-methylphenyl)propanoic acid (tentatively named "Sulfa-MMPA" ), from this compound. This design incorporates a sulfonamide group to potentially confer COX-2 selectivity.
Synthetic Pathway from this compound to "Sulfa-MMPA"
The proposed synthesis is a multi-step process involving chlorosulfonation of the aromatic ring, followed by reaction with a sulfonamide, and finally, alpha-methylation of the propanoic acid side chain.
Caption: Proposed synthetic route to "Sulfa-MMPA".
Detailed Synthetic Protocols
PART 1: Synthesis of 3-(3-(Chlorosulfonyl)-4-methoxy-5-methylphenyl)propanoic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, dissolve this compound (1.0 eq) in chloroform (10 mL/g of starting material) at 0 °C.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: Once the reaction is complete, carefully pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired chlorosulfonated intermediate.
PART 2: Synthesis of 3-(3-(N-(4-sulfamoylphenyl)sulfamoyl)-4-methoxy-5-methylphenyl)propanoic acid
-
Reaction Setup: Dissolve the chlorosulfonated intermediate (1.0 eq) in pyridine (5 mL/g) in a round-bottom flask at 0 °C.
-
Sulfonamide Formation: Add sulfanilamide (1.1 eq) portion-wise to the solution.
-
Reaction Progression: Allow the reaction to stir at room temperature overnight.
-
Work-up: Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine.
-
Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Drying: Dry the solid in a vacuum oven to obtain the desired sulfonamide derivative.
PART 3: Synthesis of 2-(3-(N-(4-sulfamoylphenyl)sulfamoyl)-4-methoxy-5-methylphenyl)propanoic acid (Sulfa-MMPA)
-
Deprotonation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the sulfonamide derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL/g). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of LDA: Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF via a syringe. Stir the mixture at -78 °C for 1 hour.
-
Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Reaction Quenching: After stirring for 3-4 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the final product by recrystallization or column chromatography to yield "Sulfa-MMPA".
Experimental Protocols for Biological Evaluation
In Vitro COX Inhibition Assay
The primary mechanism of action of the synthesized compound is expected to be the inhibition of COX enzymes. A standard in vitro assay is crucial to determine the inhibitory potency (IC₅₀) and selectivity towards COX-1 and COX-2.
Protocol:
-
Enzyme Source: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorometric assay can be used to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate in the presence of arachidonic acid.
-
Procedure:
-
Prepare a series of dilutions of the test compound ("Sulfa-MMPA") and a reference NSAID (e.g., celecoxib for COX-2 selectivity, ibuprofen for non-selective inhibition).
-
In a 96-well plate, add the enzyme, heme, and the test compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of new compounds.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle).
-
Standard drug group (e.g., indomethacin or celecoxib).
-
Test compound groups (different doses of "Sulfa-MMPA").
-
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
Signaling Pathway of Inflammation and COX Inhibition
The anti-inflammatory effects of NSAIDs are mediated through the inhibition of the cyclooxygenase pathway.
Caption: COX pathway and NSAID inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The proposed synthesis of "Sulfa-MMPA" provides a rational approach to developing a potentially COX-2 selective inhibitor, a desirable characteristic for modern NSAIDs. The outlined protocols for synthesis and biological evaluation offer a comprehensive framework for researchers in the field of medicinal chemistry and drug discovery to explore the potential of this and other derivatives of this compound in the quest for safer and more effective anti-inflammatory therapies.
References
- Kumar, P., Sangam, & Bala, V. C. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
- Tripathi, K. D. (2019). Essentials of Medical Pharmacology (8th ed.). Jaypee Brothers Medical Publishers.
- Kumar, P., Sangam, & Ahmad, M. I. (2020). A Brief Review on Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-88.
Sources
Troubleshooting & Optimization
common side reactions in the synthesis of substituted propanoic acids
Welcome to the Technical Support Center for the synthesis of substituted propanoic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and preventative strategies based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Malonic Ester Synthesis Route
The malonic ester synthesis is a cornerstone method for preparing substituted acetic acids, which can be adapted for propanoic acid derivatives.[1][2][3] It involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.[2][3] However, this pathway is not without its potential pitfalls.
FAQ 1: My malonic ester synthesis is resulting in a significant amount of dialkylated product. How can I improve the selectivity for mono-alkylation?
Answer:
The formation of a dialkylated byproduct is a common issue in malonic ester synthesis.[2] This occurs because the mono-alkylated malonic ester still possesses an acidic α-hydrogen, making it susceptible to a second alkylation reaction.
Causality and Troubleshooting:
-
Stoichiometry of the Base and Alkyl Halide: Using a slight excess of the malonic ester relative to the base and the alkylating agent can favor mono-alkylation.[4] This ensures that the base is consumed in the formation of the initial enolate, leaving less available to deprotonate the mono-alkylated product.
-
Reaction Conditions:
-
Temperature: Running the reaction at lower temperatures can help control the rate of the second alkylation, which is often slower than the first.
-
Addition Rate: Slow, dropwise addition of the alkylating agent to the enolate solution can help maintain a low concentration of the alkyl halide, further disfavoring the second alkylation.
-
-
Choice of Base: While a relatively weak base like sodium ethoxide is typically sufficient to deprotonate the malonic ester, its choice is crucial.[2][5] Using a bulky base can introduce steric hindrance that disfavors the second alkylation of the more substituted mono-alkylated ester.
Preventative Protocol:
-
Use 1.1 to 1.2 equivalents of diethyl malonate relative to 1.0 equivalent of the base (e.g., sodium ethoxide).
-
Cool the reaction mixture to 0°C before slowly adding 1.0 equivalent of the alkyl halide.
-
Maintain the low temperature for the duration of the reaction and monitor its progress by Thin Layer Chromatography (TLC).
Hydrocarboxylation of Alkenes
Hydrocarboxylation offers a direct route to carboxylic acids from alkenes.[6] Palladium-catalyzed methods are particularly effective for the synthesis of 2-arylpropanoic acids.[6][7]
FAQ 2: I am observing poor regioselectivity in the hydrocarboxylation of my vinyl arene, leading to a mixture of branched and linear propanoic acids. How can I control the outcome?
Answer:
Achieving high regioselectivity in the hydrocarboxylation of vinyl arenes is critical, especially in the synthesis of pharmaceuticals like ibuprofen and naproxen. The choice of catalyst system, particularly the ligand, plays a pivotal role in directing the carboxylation to either the α (branched) or β (linear) position.[6]
Causality and Ligand Effects:
The regioselectivity is governed by the steric and electronic properties of the phosphine ligands on the palladium catalyst. Different ligands can favor the formation of either the branched or linear product.[6] For instance, certain ligands can promote the formation of 2-arylpropanoic acids with high selectivity.[7]
Troubleshooting and Optimization:
-
Ligand Screening: A systematic screening of different phosphine ligands is the most effective approach. For the synthesis of 2-arylpropanoic acids (the branched isomer), ligands like neoisopinocampheyldiphenylphosphine (NISPCPP) have shown excellent results.[7]
-
Catalyst Precursor and Additives: The choice of palladium precursor (e.g., Pd(OAc)₂) and the presence of co-catalysts or additives can also influence the regioselectivity.[8]
-
Reaction Parameters: Temperature and pressure of carbon monoxide (or the CO source, like formic acid) can also impact the product distribution.[6] Optimization of these parameters for your specific substrate is recommended.
Workflow for Optimizing Regioselectivity:
Sources
- 1. askthenerd.com [askthenerd.com]
- 2. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Carboxylic compound synthesis by hydrocarboxylation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(3-Methoxy-4-methylphenyl)propanoic acid
Welcome to the dedicated technical support guide for the purification of 3-(3-Methoxy-4-methylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this compound. The methodologies and advice provided herein are grounded in established chemical principles and best practices in organic synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and handling of this compound.
Q1: What is the expected physical state and appearance of crude this compound?
A1: Based on structurally similar compounds like 3-(4-Methoxyphenyl)propionic acid, which is a light beige or white to off-white solid, it is anticipated that this compound will also be a solid at room temperature.[1][2] The color of the crude product can range from off-white to yellowish or brown, depending on the presence of impurities from the synthesis.
Q2: What are the general solubility characteristics of this compound?
Q3: What are the most common purification techniques for this type of compound?
A3: The two most effective and widely used purification techniques for solid organic compounds like this are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q4: How can I assess the purity of this compound after purification?
A4: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or impurities.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.[6]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The rate of cooling is too rapid. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the solution cools slowly to room temperature before placing it in an ice bath. - Try adding a seed crystal to induce crystallization.[7] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - If crystals still do not form, try adding a co-solvent (an "anti-solvent") in which the compound is insoluble to induce precipitation. Add the anti-solvent dropwise to the cooled solution until it becomes cloudy, then warm slightly until it is clear and allow to cool slowly. |
| Poor recovery of the purified compound. | The compound has significant solubility in the cold recrystallization solvent. Crystals were lost during filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Check the filtrate by TLC to see if a significant amount of product remains in solution. If so, evaporating some of the solvent and cooling again may yield a second crop of crystals. |
| Colored impurities remain in the crystals. | The colored impurity has similar solubility to the desired compound. The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. - A second recrystallization may be necessary. |
Flash Column Chromatography Issues
| Problem | Probable Cause(s) | Solution(s) |
| Poor separation of the compound from impurities. | The chosen solvent system (eluent) has inappropriate polarity. The column was not packed properly. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound. - If the spots are too close, use a less polar solvent system. If the spots are not moving, use a more polar system. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The compound streaks on the column. | The compound is not fully soluble in the eluent. The column is overloaded with the crude sample. The compound is acidic and interacting with the silica gel. | - Ensure the crude sample is fully dissolved in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column. - Use an appropriate ratio of crude compound to silica gel (typically 1:20 to 1:100 by weight). - Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. |
| The compound does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined experimentally.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of the crude compound into several test tubes.
-
Add a small amount of a different solvent to each test tube and observe the solubility at room temperature. An ideal solvent will show low solubility at room temperature.[6]
-
Heat the test tubes with the insoluble samples. A good solvent will dissolve the compound when hot.[6][7]
-
Allow the hot solutions to cool. The best solvent will result in the formation of well-defined crystals.
-
Suggested starting solvents: Toluene, ethyl acetate/hexane mixture, or isopropanol/water mixture.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate and stirring.
-
Continue adding the hot solvent until the compound is just dissolved. Avoid adding excess solvent.[6]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or if there are insoluble impurities):
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or other solid impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove the remaining solvent.
-
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying smaller quantities of the compound or when recrystallization is ineffective.
Step-by-Step Methodology:
-
Eluent Selection:
-
Develop a solvent system using TLC. A good starting point for a carboxylic acid of this polarity would be a mixture of hexane and ethyl acetate.
-
Vary the ratio of the solvents until you achieve good separation between the desired compound (Rf ≈ 0.3) and any impurities.
-
To reduce tailing, consider adding 0.5-1% acetic acid to the eluent mixture.
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel using the chosen eluent (either as a slurry or by dry packing followed by wettening).
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
-
Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualization of Workflows
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Recrystallization Workflow
Caption: Step-by-step workflow for purification by recrystallization.
References
-
PubChem. 3-(3-Methoxycarbonyl-4-methylphenyl)propanoic acid. Available from: [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]
-
NIST WebBook. (3-Methoxy-4-hexyloxy-phenyl)-propionic acid, methyl ester. Available from: [Link]
-
Cheméo. Chemical Properties of Propanoic acid, 3-methoxy-, methyl ester (CAS 3852-09-3). Available from: [Link]
-
PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Available from: [Link]
-
Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Available from: [Link]
-
YouTube. Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
Sources
- 1. 3-(4-Methoxyphenyl)propionic acid(1929-29-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mt.com [mt.com]
Technical Support Center: Scale-Up of 3-(3-Methoxy-4-methylphenyl)propanoic Acid Production
Welcome to the technical support center for the scale-up production of 3-(3-Methoxy-4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to industrial production. Our aim is to provide practical, experience-driven advice to ensure a robust, safe, and efficient manufacturing process.
I. Process Overview: Synthesis Pathway
The industrial synthesis of this compound is predominantly achieved through the catalytic hydrogenation of its unsaturated precursor, 3-Methoxy-4-methylcinnamic acid. This method is favored for its high selectivity and efficiency.[1][2] The general reaction scheme is outlined below:
Caption: General synthesis route for this compound.
II. Troubleshooting Guide: Catalytic Hydrogenation Stage
This section addresses common issues encountered during the catalytic hydrogenation of 3-Methoxy-4-methylcinnamic acid.
Question 1: The hydrogenation reaction is sluggish or incomplete. What are the potential causes and how can I troubleshoot this?
Answer:
A slow or incomplete hydrogenation can be attributed to several factors, primarily related to the catalyst, hydrogen availability, and reaction conditions.
-
Root Cause Analysis:
-
Catalyst Deactivation: The Palladium on Carbon (Pd/C) catalyst is susceptible to deactivation.[3] This can occur through several mechanisms:
-
Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur and nitrogen-containing compounds are common culprits.
-
Sintering or Leaching: High temperatures can cause the palladium nanoparticles to agglomerate (sinter) or leach from the carbon support, reducing the active surface area.
-
Fouling: Byproducts or polymerized material can block the active sites on the catalyst surface.
-
-
Poor Mass Transfer: In a scaled-up reactor, inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. This is often a limiting factor in large-scale hydrogenations.
-
Insufficient Hydrogen Pressure: The reaction rate is dependent on the partial pressure of hydrogen. An inadequate supply or leaks in the system will slow down the reaction.
-
-
Troubleshooting Steps & Rationale:
| Step | Action | Rationale |
| 1 | Verify Raw Material Purity: | Analyze the 3-Methoxy-4-methylcinnamic acid for potential catalyst poisons using techniques like GC-MS or LC-MS.[4][5] |
| 2 | Catalyst Characterization: | If possible, analyze a sample of the spent catalyst to check for sintering (e.g., via TEM) or fouling.[3] |
| 3 | Optimize Agitation: | Increase the stirrer speed to improve gas-liquid and liquid-solid mass transfer. Ensure the reactor design promotes efficient mixing. |
| 4 | Check for System Leaks: | Perform a pressure drop test with an inert gas (e.g., nitrogen) before introducing hydrogen to ensure the integrity of the reactor seals. |
| 5 | Increase Hydrogen Pressure: | Gradually increase the hydrogen pressure within the safe operating limits of the reactor to enhance the reaction rate. |
| 6 | Consider Catalyst Loading: | A low catalyst loading can result in slow reaction times. A modest increase may be necessary, but this should be balanced against cost and filtration challenges. |
Question 2: I am observing the formation of byproducts. What are the likely impurities and how can I minimize them?
Answer:
Side reactions can lead to impurities that complicate purification and affect the final product quality.
-
Potential Byproducts:
-
Over-hydrogenation of the Aromatic Ring: While palladium is generally selective for the hydrogenation of the alkene, harsh conditions (high temperature and pressure) can lead to the reduction of the benzene ring.[6]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, leading to the formation of 1-methoxy-2-methyl-4-propylbenzene.
-
Residual Starting Material: Incomplete reaction will leave unreacted 3-Methoxy-4-methylcinnamic acid.
-
-
Minimization Strategies:
Caption: Decision workflow for minimizing byproduct formation.
Question 3: We are facing challenges with catalyst filtration and handling at scale. What are the best practices?
Answer:
Handling pyrophoric catalysts like Pd/C safely and ensuring efficient removal post-reaction is critical in large-scale operations.
-
Key Challenges:
-
Pyrophoric Nature: Dry Pd/C catalyst can ignite spontaneously in the presence of air, especially when saturated with hydrogen.
-
Fine Particles: The fine nature of the catalyst can make filtration slow and lead to catalyst particles remaining in the product solution.
-
Catalyst Recovery: For economic and environmental reasons, efficient recovery of the precious metal catalyst is desirable.
-
-
Recommended Procedures:
-
Inerting the System: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). The reactor should be purged with an inert gas before opening.
-
Wet Catalyst Handling: Never handle the spent catalyst in a dry state. It should be kept wet with solvent or water to prevent ignition.
-
Filtration: Use a filter press or a similar enclosed filtration system to minimize operator exposure and the risk of fire. The filter cake should be washed with solvent to recover any entrained product.
-
Catalyst Quenching: The recovered wet catalyst cake should be carefully quenched, for example, by slowly adding it to a large volume of water, to safely deactivate it before disposal or recovery.
-
III. Troubleshooting Guide: Crystallization and Purification
This section focuses on challenges related to the isolation and purification of the final product.
Question 1: The product is not crystallizing, or is oiling out, during the work-up. What should I do?
Answer:
Crystallization issues are common when scaling up and are often related to solvent choice, purity, and supersaturation.
-
Root Cause Analysis:
-
Inappropriate Solvent System: The chosen solvent may not provide the optimal solubility curve for crystallization.
-
Presence of Impurities: Impurities can act as crystal growth inhibitors or lead to the formation of a less stable, lower-melting point eutectic mixture.
-
Incorrect Supersaturation Level: If the solution is too supersaturated, nucleation can be too rapid, leading to the formation of fine particles or an oil. If it is not sufficiently supersaturated, crystallization will not occur.
-
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent Screening: | Experiment with different solvent/anti-solvent systems at a small scale to find one that provides good crystal formation. |
| 2 | Purity Analysis: | Analyze the crude product to identify any impurities that may be hindering crystallization.[7][8] |
| 3 | Seeding: | Introduce a small amount of pure crystalline product (seed crystals) to the supersaturated solution to induce controlled crystallization. |
| 4 | Controlled Cooling: | Implement a slow and controlled cooling profile to prevent rapid nucleation and encourage the growth of larger, purer crystals. |
| 5 | Anti-Solvent Addition: | If using an anti-solvent, ensure a slow and controlled addition rate with efficient mixing to maintain a uniform level of supersaturation. |
Question 2: The isolated product has a low purity and poor crystal morphology. How can this be improved?
Answer:
The purity and physical properties of the final product are critical, especially for pharmaceutical applications.
-
Influencing Factors:
-
Rate of Crystallization: Rapid crystallization can trap impurities and solvent within the crystal lattice.
-
Agitation: Inadequate or excessive agitation can affect crystal size and shape.
-
Solvent Choice: The solvent system has a significant impact on crystal habit and purity.
-
-
Optimization Strategies:
-
Recrystallization: A second crystallization from a different solvent system can significantly improve purity.
-
Controlled Supersaturation: As mentioned previously, maintaining a controlled level of supersaturation is key to growing high-purity crystals.
-
Optimize Mixing: The agitation rate should be sufficient to keep the crystals suspended but not so high as to cause excessive crystal breakage (secondary nucleation).
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the hydrogenation of 3-Methoxy-4-methylcinnamic acid? A: 5% Palladium on Carbon (Pd/C) is a standard and effective catalyst for the selective hydrogenation of the carbon-carbon double bond in cinnamic acid derivatives.[9][10] The specific grade of carbon support can also influence the catalyst's activity and selectivity.
Q2: What are the key safety considerations when scaling up this hydrogenation? A: The primary safety concerns are the flammability of hydrogen gas and the pyrophoric nature of the Pd/C catalyst. A thorough Process Hazard Analysis (PHA) should be conducted. Key safety measures include:
-
Ensuring the reactor is properly rated for the intended pressure and temperature.
-
Operating in a well-ventilated area with hydrogen leak detection.
-
Strict adherence to procedures for inerting the reactor and handling the catalyst.
-
Having appropriate fire suppression equipment readily available.
Q3: How can I monitor the progress of the hydrogenation reaction at scale? A: At scale, reaction monitoring is typically done by:
-
Hydrogen Uptake: Monitoring the consumption of hydrogen gas from a reservoir of known volume and pressure.
-
In-Process Sampling: Carefully taking samples from the reactor at various time points and analyzing them by HPLC or GC to determine the ratio of starting material to product.
Q4: What are typical specifications for the final product? A: For a pharmaceutical intermediate, typical specifications would include:
-
Assay: >99.0%
-
Individual Impurities: <0.1%
-
Total Impurities: <0.5%
-
Residual Solvents: Within ICH limits.
-
Heavy Metals (including Palladium): Within specified limits (e.g., <10 ppm for Pd).
V. References
-
Avantium. (2024, September 3). Avantium expands FDCA Pilot Plant with new polymerization pilot plant. Link
-
Burcham, C. (2013, September 25). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. American Pharmaceutical Review.
-
Chemical Methodologies. (n.d.). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Link
-
Das, S., et al. (2012). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2937.
-
Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
-
Google Patents. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. Link
-
Google Patents. (n.d.). Process for the preparation of 3-phenylpropionic acid. Link
-
Görög, S. (2007). 2.1. Strategies in impurity profiling. In Identification and Determination of Impurities in Drugs. Elsevier.
-
Journal of the American Chemical Society. (n.d.). Catalytic Hydrogenation of Aromatic Compounds.
-
LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
-
National Center for Biotechnology Information. (2024, August 5). Scalable and Selective Electrochemical Hydrogenation of Polycyclic Arenes. PubMed. Link
-
National Institute of Standards and Technology. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. Link
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives.
-
Overcoming Problems at Elaboration and Scale-up of Liquid-Phase Pd/C Mediated Catalytic Hydrogenations in Pharmaceutical Production. (2021). Periodica Polytechnica Chemical Engineering, 65(3), 368–380.
-
PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Link
-
PrepChem.com. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid. Link
-
PubChem. (n.d.). Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids - Patent US-2003008361-A1. Link
-
ResearchGate. (2020, January 3). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.
-
ResearchGate. (2021, September 30). Mechanistic Similarities and Differences for Hydrogenation of Aromatic Heterocycles and Aliphatic Carbonyls on Sulfided Ru Nanoparticles.
-
ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation.
-
ResearchGate. (n.d.). Kinetics of production of phenylpropionic acid derivatives during in vitro fermentation of the apple matrices with fecal microbiota.
-
ResearchGate. (n.d.). First synthesis, characterization, and evidence for the presence of hydroxycinnamic acid sulfate and glucuronide conjugates in human biological fluids as a result of coffee consumption.
-
ResearchGate. (n.d.). Three-phase crystallization for purification of acrylic acid from acrylic/propionic acid mixture.
-
South China Agricultural University. (2016). A novel process for obtaining phenylpropanoic acid precursor using Escherichia coli with a constitutive expression system. Food Science and Biotechnology, 25(3), 795–801.
-
Wikipedia. (n.d.). Benzene.
-
Wikipedia. (n.d.). Phenylpropanoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. Benzene - Wikipedia [en.wikipedia.org]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. nacatsoc.org [nacatsoc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Resolving Issues with Catalyst Poisoning in Hydrogenation Reactions
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Welcome to the technical support center for troubleshooting catalyst poisoning in hydrogenation reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on the efficiency and success of catalytic hydrogenation. Catalyst poisoning is a pervasive issue that can lead to decreased reaction rates, low yields, and complete reaction failure.[1] This resource provides a structured approach to diagnosing, resolving, and preventing catalyst deactivation.
Part 1: Troubleshooting Guide - "My Hydrogenation Reaction is Sluggish or Has Failed. Is it Catalyst Poisoning?"
Navigating a failed or underperforming hydrogenation reaction requires a systematic approach to pinpoint the root cause. Catalyst poisoning is a primary suspect when a typically robust reaction fails to proceed as expected.
Q1: What are the common symptoms of catalyst poisoning?
The most evident symptom of catalyst poisoning is a significant reduction in the rate of hydrogen uptake, or a complete cessation of the reaction. Other indicators include:
-
Incomplete Conversion: The reaction stalls before the starting material is fully consumed, even with extended reaction times or increased hydrogen pressure.
-
Reduced Selectivity: In reactions with multiple reducible functional groups, a poisoned catalyst may lose its ability to selectively hydrogenate the target group.
-
Changes in Reaction Kinetics: A noticeable deviation from the expected reaction profile, such as a rapid initial rate followed by a sharp drop-off.
Q2: How can I distinguish between catalyst poisoning and other reaction issues?
While the symptoms above strongly suggest poisoning, it is crucial to rule out other potential causes before focusing on catalyst deactivation. Consider the following:
-
Catalyst Activity: Was a fresh, active catalyst used? Catalysts can lose activity over time due to improper storage or handling.
-
Substrate Quality: Are there impurities in the starting material? Even trace amounts of contaminants can act as poisons.
-
Reaction Conditions: Have the temperature, pressure, and solvent been optimized for this specific reaction? Suboptimal conditions can mimic the effects of poisoning.
-
Mass Transfer Limitations: Is the agitation sufficient to ensure proper mixing of the catalyst, substrate, and hydrogen?
A simple diagnostic experiment is to add a fresh batch of catalyst to the stalled reaction. If the reaction resumes, it is a strong indication that the original catalyst was poisoned.
Q3: What are the most common catalyst poisons for hydrogenation reactions?
Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, preventing the substrate from binding and reacting.[1][2] The most common poisons for hydrogenation catalysts, such as palladium, platinum, and nickel, are summarized in the table below.
| Poison Class | Examples | Common Sources | Mechanism of Action |
| Sulfur Compounds | Thiols, sulfides, disulfides, thiophenes | Reagents from previous steps (e.g., protecting groups), contaminated solvents, natural gas feedstocks | Strong chemisorption onto the metal surface, blocking active sites.[3][4] |
| Nitrogen Compounds | Amines, pyridines, nitriles, nitro compounds | Substrates, products, reagents from previous steps | Lone pair of electrons on nitrogen coordinates strongly to the metal center.[2][5] |
| Halogens | Organic halides (R-Cl, R-Br, R-I), halide ions (Cl-, Br-, I-) | Substrates, solvents (e.g., dichloromethane), impurities | Can form stable metal-halide species on the catalyst surface, altering its electronic properties and activity.[6][7][8] |
| Phosphorus Compounds | Phosphines, phosphites | Ligands from previous synthetic steps, impurities in reagents | Strong coordination to the metal center via the phosphorus lone pair.[2] |
| Heavy Metals | Lead, mercury, arsenic, zinc, copper | Contaminated reagents, leaching from equipment | Form stable alloys with the catalyst metal, deactivating it.[3][9] |
| Carbon Monoxide (CO) | Incomplete combustion, by-product of certain reactions | Impurity in hydrogen gas, decomposition of formates or formaldehyde | Strong, often irreversible, adsorption onto the catalyst surface.[1][10][11] |
Q4: How do I identify the specific poison in my reaction system?
Identifying the specific poison is critical for developing an effective mitigation strategy. The following workflow can guide your investigation:
Caption: Diagnostic workflow for identifying catalyst poisons.
Part 2: FAQs - Addressing Specific Catalyst Poisons and Solutions
This section provides answers to frequently asked questions about specific catalyst poisons and how to address them.
Q5: Sulfur compounds are a known issue. How can I remove them from my starting materials?
Sulfur is a potent poison for many hydrogenation catalysts, even at parts-per-million (ppm) levels.[3] Several methods can be employed for its removal:
-
Adsorption: Passing the substrate solution through a bed of activated carbon or a specific adsorbent can effectively remove sulfur-containing impurities.[12]
-
Chemical Treatment: For some organic sulfur compounds, oxidation to the corresponding sulfoxide or sulfone, followed by removal, can be effective.[13]
-
Distillation/Recrystallization: If the boiling point or solubility of the sulfur impurity is significantly different from the substrate, these classical purification techniques can be employed.
Q6: My substrate is a halide-containing compound. What special precautions should I take?
Hydrogenation of halide-containing compounds can be challenging due to the potential for both catalyst poisoning and hydrodehalogenation side reactions.
-
Catalyst Choice: Platinum-based catalysts are often more resistant to halide poisoning than palladium catalysts.
-
Base Addition: The addition of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) can scavenge the hydrogen halide (HX) formed during the reaction, preventing it from poisoning the catalyst.
-
Solvent Effects: The choice of solvent can influence the rate of both hydrogenation and hydrodehalogenation. Protic solvents may promote HX formation.
Q7: I suspect amine or phosphine contamination from a previous step. What is the best way to mitigate this?
Amines and phosphines are common catalyst poisons due to their strong coordinating ability.
-
Acid Wash: Washing the substrate solution with a dilute acid (e.g., 1M HCl) can protonate and extract basic amine impurities into the aqueous phase.
-
Silica Gel Chromatography: This is an effective method for removing both amine and phosphine impurities.
-
Use of Scavenger Resins: Resins functionalized with electrophilic groups can be used to selectively bind and remove nucleophilic amine and phosphine contaminants.
Q8: How does functional group interference on my substrate poison the catalyst?
Certain functional groups on the substrate molecule itself can act as catalyst poisons. For example, in the hydrogenation of an olefin in a molecule that also contains a nitro group, the nitro group can be reduced and the resulting amine product may poison the catalyst.[5] In such cases, careful selection of the catalyst and reaction conditions is necessary to achieve the desired selectivity.
Q9: Can the solvent be a source of catalyst poisons?
Yes, solvents can be a significant source of catalyst poisons.
-
Impurities: Technical grade solvents may contain impurities such as sulfur compounds (e.g., thiophene in benzene) or peroxides that can deactivate the catalyst. Using high-purity, hydrogenation-grade solvents is recommended.
-
Solvent Degradation: Some solvents may degrade under reaction conditions to form catalyst poisons. For example, some alcohols can be dehydrogenated to aldehydes, which can then undergo decarbonylation to produce carbon monoxide.
-
Solvent-Catalyst Interaction: The solvent itself can interact with the catalyst and influence its activity and selectivity.[14]
Part 3: Catalyst Regeneration and Prevention
While prevention is the best strategy, it is sometimes possible to regenerate a poisoned catalyst.
Q10: Is it possible to regenerate a poisoned catalyst?
The feasibility of catalyst regeneration depends on the nature of the poison and the type of catalyst.
-
Reversible Poisoning: In some cases, the poison is weakly adsorbed and can be removed by washing the catalyst with a suitable solvent or by thermal treatment.[15]
-
Irreversible Poisoning: For strongly adsorbed poisons like sulfur or heavy metals, regeneration can be more challenging and may require harsh chemical treatments.[3][4]
Step-by-Step Protocol for Catalyst Regeneration (General Guidance):
-
Catalyst Recovery: Carefully filter the catalyst from the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Washing: Wash the catalyst sequentially with several portions of a solvent that is a good solvent for the suspected poison but does not dissolve the catalyst support.
-
Chemical Treatment (for severe poisoning): This may involve washing with a dilute acid or base, or a chelating agent to remove metal poisons.[15] This step should be approached with caution as it can also damage the catalyst.
-
Drying: Dry the catalyst thoroughly under vacuum at a mild temperature.
-
Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction before using it for a larger-scale synthesis.
Caption: General workflow for catalyst regeneration.
Q11: What are the best practices for preventing catalyst poisoning in the first place?
Proactive measures are the most effective way to avoid catalyst poisoning.
-
High-Purity Reagents: Use starting materials and solvents of the highest possible purity.
-
Feedstock Purification: If necessary, purify the feedstock to remove potential poisons before introducing it to the reactor.[16][17]
-
Inert Atmosphere: Handle catalysts and set up reactions under an inert atmosphere to prevent oxidation.
-
Dedicated Glassware: Use glassware that is dedicated to hydrogenation reactions to avoid cross-contamination.
-
Use of Guard Beds: For continuous flow reactions, a guard bed containing an adsorbent can be placed upstream of the catalyst bed to remove poisons from the feed.[18]
-
Catalyst Selection: Choose a catalyst that is known to be more resistant to the potential poisons in your system. For example, ruthenium is often more resistant to poisoning than palladium or platinum.[19]
By following these guidelines, you can significantly improve the success rate of your hydrogenation reactions and avoid the time and expense associated with catalyst poisoning.
References
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. medaad.com [medaad.com]
- 13. US5910440A - Method for the removal of organic sulfur from carbonaceous materials - Google Patents [patents.google.com]
- 14. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 15. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 16. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 17. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 18. m.youtube.com [m.youtube.com]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 24. scielo.br [scielo.br]
- 25. m.youtube.com [m.youtube.com]
- 26. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 27. reddit.com [reddit.com]
- 28. researchgate.net [researchgate.net]
- 29. Alkali halides as nucleophilic reagent sources for N-directed palladium-catalysed ortho-C–H halogenation of s-tetrazines and other heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. US6632765B1 - Catalyst regeneration via reduction with hydrogen - Google Patents [patents.google.com]
- 32. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 33. Phosphine - Wikipedia [en.wikipedia.org]
- 34. mdpi-res.com [mdpi-res.com]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Stability of 3-(3-Methoxy-4-methylphenyl)propanoic acid (MMPA)
From the desk of a Senior Application Scientist
Welcome to the dedicated technical support guide for 3-(3-Methoxy-4-methylphenyl)propanoic acid, which we will refer to as MMPA for brevity. As a Senior Application Scientist, I've frequently collaborated with research teams who encounter stability challenges with promising aromatic molecules like MMPA. Its unique structure, featuring an activated aromatic ring and a carboxylic acid functional group, makes it susceptible to specific degradation pathways. This guide is designed to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and proactively enhance the stability of your MMPA samples and formulations, ensuring the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial observations of MMPA instability.
Q1: My clear, colorless MMPA solution has developed a yellow or brown tint. What is the likely cause?
A: This is a classic sign of oxidative degradation. The electron-donating methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring make it susceptible to oxidation, which can form highly colored, conjugated byproducts like quinones. This process can be accelerated by exposure to atmospheric oxygen, trace metal ion contaminants, and light.
Q2: I'm observing a progressive loss of MMPA concentration in my samples over time, even when stored in the freezer. What are the primary degradation mechanisms I should investigate?
A: The two most probable causes are oxidation and, to a lesser extent, photodegradation. While freezing slows down reaction kinetics, it does not stop them entirely, especially if oxygen is dissolved in your solvent or if the sample is exposed to light during handling. You should first investigate oxidative pathways and then assess light sensitivity. A well-designed forced degradation study can help pinpoint the exact vulnerability.
Q3: What are the best general-purpose storage conditions for both solid MMPA and its solutions?
A: For maximum stability, a multi-faceted approach is essential:
-
Solid MMPA: Store in an amber glass vial under an inert atmosphere (argon or nitrogen) at ≤4°C. Tightly seal the container to prevent moisture ingress.
-
MMPA Solutions: Use a deoxygenated solvent. After preparation, sparge the solution with an inert gas, store in a sealed amber vial with minimal headspace, and keep at ≤4°C. For long-term storage, freezing at -20°C or -80°C is recommended.
Q4: Can my choice of solvent directly impact the stability of MMPA?
A: Absolutely. Solvents can play a critical role.
-
Purity: Use high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides over time, which are potent oxidizing agents.
-
Reactivity: Avoid long-term storage in reactive solvents like methanol or ethanol if there's a possibility of acid-catalyzed esterification, especially at elevated temperatures.
-
Oxygen Solubility: Be aware that some solvents have higher oxygen solubility than others, potentially increasing the risk of oxidation if not properly deoxygenated.
Part 2: In-Depth Troubleshooting and Mitigation Guides
This section provides detailed protocols and explanations for tackling specific stability challenges.
Issue: Oxidative Degradation
Oxidation is the most significant stability liability for MMPA. The activated phenyl ring is the primary site of attack by molecular oxygen or radical species.
Causality: The methoxy group donates electron density into the aromatic ring, making it more nucleophilic and thus more susceptible to electrophilic attack by oxidizing species. Trace metal ions, such as Fe(II)/Fe(III) or Cu(I)/Cu(II), can catalytically convert dissolved oxygen into highly reactive oxygen species (ROS), dramatically accelerating degradation.
View Diagram: Simplified Oxidative Degradation Pathway
Caption: Simplified pathway of MMPA oxidative degradation.
Troubleshooting Protocol: Preparing a Stabilized MMPA Solution
This protocol incorporates multiple strategies to create a robust stock solution for experimental use.
Materials:
-
MMPA powder
-
High-purity solvent (e.g., DMSO, Acetonitrile)
-
Butylated hydroxytoluene (BHT) or Ascorbic Acid
-
EDTA disodium salt
-
Inert gas source (Argon or Nitrogen) with sparging tube
-
Amber glass vials with Teflon-lined caps
Step-by-Step Methodology:
-
Solvent Deoxygenation: Place the desired volume of solvent into a flask. Bubble inert gas through the solvent for at least 15-20 minutes to displace dissolved oxygen.
-
Prepare Stabilizer Stock (Optional but Recommended):
-
Prepare a concentrated stock of EDTA (e.g., 100 mM in water).
-
Prepare a concentrated stock of BHT (e.g., 1 M in ethanol or DMSO).
-
-
Formulation:
-
To your deoxygenated solvent, add the chelating agent. A final concentration of 0.1-1 mM EDTA is typically effective.
-
Next, add the antioxidant. A final concentration of 0.01-0.1% (w/v) for BHT or 1-5 mM for ascorbic acid is a good starting point. Mix thoroughly.
-
-
Dissolve MMPA: Weigh and add the MMPA powder to the stabilized solvent to achieve your target concentration. Mix until fully dissolved, keeping the solution under a gentle stream of inert gas.
-
Storage: Aliquot the final solution into amber vials, leaving minimal headspace. Flush the headspace with inert gas before sealing tightly with the cap. Store immediately at the appropriate temperature (e.g., -20°C).
Why This Protocol is Self-Validating:
-
Inert Gas: Directly removes dissolved oxygen, a key reactant.
-
EDTA (Chelating Agent): Sequesters catalytic metal ions, preventing the formation of ROS.
-
BHT/Ascorbic Acid (Antioxidant): Acts as a radical scavenger, terminating degradation chain reactions.
-
Amber Vial: Protects against photodegradation (see Section 2.2).
Issue: Photodegradation
Aromatic compounds can absorb UV and visible light, which can provide the activation energy needed to initiate degradation, often in concert with oxygen.[1]
Troubleshooting and Mitigation:
-
Physical Shielding: The simplest and most effective strategy is to prevent light exposure. Always use amber glassware or wrap containers in aluminum foil. Conduct experimental manipulations in a dimly lit room or under yellow light.
-
Formulation-Based Protection: For formulations that will be exposed to light, consider including a pharmaceutically acceptable UV-absorbing excipient, such as certain benzophenones or cinnamates, after confirming compatibility.
Issue: Forced Degradation and Excipient Compatibility
A forced degradation study is an essential tool to proactively identify MMPA's vulnerabilities and ensure it is compatible with other components in a complex formulation.
Causality: Extremes of pH can catalyze hydrolysis or other reactions. Oxidizing agents reveal susceptibility to oxidation. Heat accelerates all degradation pathways, and light can induce specific photochemical reactions. Excipients can have reactive functional groups or contain impurities (like metals or peroxides) that degrade the active molecule.
View Diagram: Forced Degradation Study Workflow
Sources
Technical Support Center: Overcoming Solubility Issues in Propanoic Acid Synthesis Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the workup and purification of propanoic acid. As a Senior Application Scientist, I've compiled this resource to provide not only procedural solutions but also the underlying chemical principles to empower you to troubleshoot effectively.
I. Troubleshooting Guide: Tackling Solubility Challenges Head-On
This section addresses specific, common issues encountered during the workup of propanoic acid synthesis in a question-and-answer format.
Issue 1: Poor Extraction Efficiency of Propanoic Acid from the Aqueous Reaction Mixture
Question: I'm trying to extract my synthesized propanoic acid from an aqueous reaction mixture using an organic solvent, but I'm getting low yields in the organic phase. What's going wrong?
Answer: This is a frequent challenge, and it stems from the inherent properties of propanoic acid. Propanoic acid is a short-chain carboxylic acid, and its carboxyl group can form strong hydrogen bonds with water molecules, making it highly soluble in aqueous solutions.[1] To achieve efficient extraction, you need to disrupt this interaction and shift the equilibrium to favor the organic phase.
Underlying Cause:
-
High Water Solubility: Propanoic acid is miscible with water, meaning they can mix in all proportions.[2] This high affinity for the aqueous phase makes it difficult to partition into a less polar organic solvent.
-
Ionization: In a neutral or basic aqueous solution, propanoic acid (with a pKa of approximately 4.87) will be deprotonated to its carboxylate salt, sodium propanoate.[1] This ionic form is significantly more soluble in water than in most organic solvents.
Solutions:
-
Acidification of the Aqueous Layer:
-
Why it works: By adding a strong acid (e.g., HCl, H₂SO₄) to the aqueous layer before extraction, you will lower the pH well below the pKa of propanoic acid. This protonates the carboxylate anion, converting it back to the less polar, neutral carboxylic acid form, which is more soluble in organic solvents.[3]
-
Protocol:
-
Cool the aqueous reaction mixture in an ice bath to manage any heat generated during neutralization.
-
Slowly add a strong acid (e.g., 2M HCl) while stirring until the pH of the solution is approximately 2-3. Verify the pH using pH paper or a calibrated pH meter.
-
Proceed with the extraction using a suitable organic solvent.
-
-
-
"Salting Out" the Propanoic Acid:
-
Why it works: The addition of a saturated salt solution (like brine, a saturated solution of NaCl) to the aqueous layer reduces the solubility of propanoic acid in water.[2] The salt ions hydrate, effectively reducing the amount of "free" water molecules available to solvate the propanoic acid, thus promoting its transfer to the organic phase.[4]
-
Protocol:
-
After acidification, add a volume of saturated NaCl solution (brine) to the aqueous layer, typically 1/4 to 1/3 of the total aqueous volume.
-
Mix thoroughly before proceeding with the extraction.
-
-
Issue 2: Formation of a Stable Emulsion During Extraction
Question: When I shake my separatory funnel to extract the propanoic acid, a thick, stable emulsion forms between the aqueous and organic layers, and they won't separate. How can I break this emulsion?
Answer: Emulsion formation is a common frustration, especially when dealing with acidic aqueous solutions and certain organic solvents. It's caused by the presence of surfactants or finely divided solids that stabilize the interface between the two immiscible liquids.
Underlying Cause:
-
Surfactant-like Properties: Although not a strong surfactant, propanoic acid itself has a polar head (the carboxyl group) and a non-polar tail (the ethyl group), which can contribute to the stabilization of emulsions.
-
Presence of Impurities: Byproducts from the synthesis or residual starting materials can act as emulsifying agents.
Solutions:
-
"Salting Out":
-
Why it works: As mentioned before, adding brine increases the ionic strength of the aqueous phase. This helps to break the emulsion by destabilizing the charged interfaces of the droplets.[5]
-
Protocol:
-
Add a small amount of saturated NaCl solution (brine) to the separatory funnel.
-
Gently swirl the funnel rather than shaking vigorously.
-
Allow the layers to settle. Repeat if necessary.
-
-
-
Filtration:
-
Why it works: If the emulsion is caused by fine solid particles, passing the entire mixture through a pad of celite or glass wool can help to break it.
-
Protocol:
-
Set up a filtration apparatus with a Büchner funnel containing a thin pad of celite over filter paper.
-
Pour the emulsified mixture through the celite pad.
-
Collect the filtrate and return it to the separatory funnel. The layers should now separate more cleanly.
-
-
-
Patience and Gentle Swirling:
-
Why it works: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers. Gentle swirling or rocking of the separatory funnel, rather than vigorous shaking, can also prevent the formation of tight emulsions.
-
Issue 3: Difficulty in Removing Water from the Final Product
Question: After extraction and solvent removal, my propanoic acid is still wet. How can I effectively dry it?
Answer: Propanoic acid can form an azeotrope with water, which is a mixture that has a constant boiling point and composition, making it difficult to separate by simple distillation.[6] The propanoic acid-water azeotrope has a boiling point of 99.98°C and consists of 82.3% water and 17.7% propanoic acid.[6]
Underlying Cause:
-
Azeotrope Formation: The formation of a minimum-boiling azeotrope means that when you distill a mixture of propanoic acid and water, the vapor will have the azeotropic composition until one of the components is depleted.[7]
Solutions:
-
Azeotropic Distillation with an Entrainer:
-
Why it works: An entrainer is a third component added to the mixture that forms a new, lower-boiling azeotrope with one of the original components (in this case, water). This new azeotrope can then be distilled off, effectively removing the water.
-
Common Entrainers: Toluene or heptane are often used. They form a heteroazeotrope with water, meaning the condensed vapor will separate into two layers, allowing for the removal of the water layer and recycling of the entrainer.
-
Protocol:
-
Add the propanoic acid-water mixture and the entrainer (e.g., toluene) to a distillation flask equipped with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux. The water-entrainer azeotrope will distill and collect in the Dean-Stark trap.
-
The denser water will separate to the bottom of the trap and can be drained off, while the lighter entrainer will overflow back into the distillation flask.
-
Continue the distillation until no more water collects in the trap.
-
Finally, distill off the entrainer to obtain dry propanoic acid.
-
-
-
Extractive Distillation:
-
Why it works: In this method, a high-boiling solvent is added that has a strong affinity for one of the components, altering the relative volatility of the original mixture and breaking the azeotrope. For the propanoic acid-water system, a solvent that selectively interacts with propanoic acid can be used to increase the volatility of water.
-
Common Solvents: Ethylene glycol is a suitable solvent for this purpose.[8]
-
Note: This is a more complex setup typically used in industrial settings.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent for extracting propanoic acid?
While propanoic acid is miscible with polar organic solvents like ethanol and ether, for extraction from an aqueous solution, a water-immiscible solvent is required.[1] Ethers like diethyl ether or methyl tert-butyl ether (MTBE) are good choices due to their ability to dissolve propanoic acid and their immiscibility with water. Ethyl acetate can also be used, but it has some miscibility with water.[9]
Q2: How can I be sure I have successfully protonated the propanoate to propanoic acid before extraction?
The pKa of propanoic acid is around 4.87.[1] To ensure at least 99% of the propanoate is in its protonated, neutral form, you should adjust the pH of the aqueous solution to be at least 2 pH units below the pKa. Therefore, a target pH of 2-3 is ideal. You can confirm this with pH indicator paper or a pH meter.
Q3: Can I use a base other than NaOH for back-extraction?
Yes, other bases like potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) can be used. The choice of base may depend on the subsequent steps of your synthesis. For instance, if you need to avoid sodium ions, you could use KOH. Sodium bicarbonate (NaHCO₃) is a weaker base and may not be strong enough to completely deprotonate the propanoic acid for efficient extraction into the aqueous phase.[10]
Q4: Is distillation always necessary to purify propanoic acid?
Distillation is a common and effective method for purifying propanoic acid and separating it from non-volatile impurities.[1] However, if your synthesis is very clean and the main impurity is water, azeotropic distillation might be the most crucial purification step. The need for further purification depends on the specific requirements of your application.
III. Visualizing the Workflow
Standard Extraction Workflow for Propanoic Acid
The following diagram illustrates the key decision points and steps in a standard workup for propanoic acid synthesis.
Caption: A typical workflow for the workup and purification of propanoic acid.
IV. Data at a Glance
Solubility of Propanoic Acid in Various Solvents
| Solvent | Solubility | Rationale |
| Water | Miscible[2] | The polar carboxyl group forms strong hydrogen bonds with water. |
| Ethanol | Miscible[1] | Both are polar and capable of hydrogen bonding. |
| Diethyl Ether | Miscible[1] | A polar aprotic solvent that can accept hydrogen bonds. |
| Ethyl Acetate | Miscible[9] | A polar aprotic solvent that readily dissolves propanoic acid. |
| Hexane | Sparingly Soluble[11] | The non-polar nature of hexane is a poor match for the polar propanoic acid. |
V. References
-
Google Patents. WO2013079785A1 - Method for recovering and purifying propionic acid.
-
Quora. How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially? [Link]
-
ResearchGate. Extraction of Propionic Acid From Model Solutions: Effect of pH, Salts, Substrate, and Temperature. [Link]
-
National Institutes of Health. Propionic Acid: Method of Production, Current State and Perspectives. [Link]
-
Wikipedia. Propionic acid. [Link]
-
Reddit. Propanoic acid solubility in ethyl acetate vs water. [Link]
-
ResearchGate. Salting-out extraction of carboxylic acids. [Link]
-
Google Patents. US3816524A - Extraction of carboxylic acids from dilute aqueous solutions.
-
ResearchGate. Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. [Link]
-
ACS Publications. General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. [Link]
-
ResearchGate. Recovery of propionic acid using reactive extraction. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. SEPARATION OF PROPIONIC ACID – WATER AZEOTROPE USING CaCl2 SALT. [Link]
-
AIJR Books. Feasibility Study of for Separation of Formic Acid – Water- Propionic Acid By Pressure-Swing Distillation. [Link]
-
ScienceDirect. Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]
-
P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. [Link]
-
Google Patents. US10968160B2 - Separation of propionic acid from acrylic acid via azeotropic distillation.
-
International Journal of Engineering Research and Applications. A Review on Salt Effect on Extraction of Acetic Acid and Water. [Link]
-
Patsnap Eureka. Extractive distillation process of propionic acid-water binary azeotrope and dynamic control scheme. [Link]
-
ACS Publications. Experimental and Modeling Study for the Salting-Out Extraction of Acetic Acid from Aqueous Solutions with Kerosene. [Link]
-
Quora. Between propanoic and propanedioic acid, which compound is more soluble in water? [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
SciELO. Liquid-liquid equilibria of propionic acid - water - solvent (n-hexane, cyclohexane, cyclohexanol and cyclohexyl acetate) ternaries at 298.15 K. [Link]
-
Redefining Homeopathy. PROPIONIC ACID-WATER AZEOTROPIC MIXTURE AS A BIO-FRIENDLY MEDIUM OF POTENTIZATION FOR PREPARING MOLECULAR IMPRINTED DRUGS. [Link]
Sources
- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Propionic acid - Wikipedia [en.wikipedia.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. redefininghomeopathy.com [redefininghomeopathy.com]
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- 8. Extractive distillation process of propionic acid-water binary azeotrope and dynamic control scheme - Eureka | Patsnap [eureka.patsnap.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Propanoic Acids
Introduction: The Criticality of Chiral Purity in Propanoic Acids
Chiral propanoic acids, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, exist as enantiomers—mirror-image isomers that are non-superimposable.[1][2][3] These enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][4][5] For instance, the therapeutic activity of ibuprofen is primarily attributed to the (S)-(+)-enantiomer, while the (R)-(-)-enantiomer is not only less active but can undergo metabolic chiral inversion to the (S)-form in the body.[3][6] This stereoselectivity in biological action necessitates the accurate determination of enantiomeric purity, a critical quality attribute in drug development and manufacturing.[7][8]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous validation of analytical procedures to ensure the identity, purity, and quality of pharmaceutical products.[5][9][10] Cross-validation of analytical methods becomes essential when transferring a method between laboratories, implementing a new technology, or using a secondary method for orthogonal confirmation.[8][11] This guide provides a comprehensive comparison of analytical techniques for the stereospecific analysis of chiral propanoic acids and outlines a framework for their cross-validation, ensuring data integrity and consistency throughout the drug development lifecycle.[11]
Comparative Analysis of Analytical Methods for Chiral Propanoic Acid Separation
The selection of an appropriate analytical method for the enantioselective separation of propanoic acids is contingent upon several factors, including the physicochemical properties of the analyte, required sensitivity, selectivity, sample throughput, and available instrumentation.[11] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most prominent techniques employed for this purpose.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with chiral stationary phases (CSPs), is the gold standard for the analysis of chiral compounds.[4] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used due to their broad applicability and ability to resolve a wide range of racemates.[4][13]
-
Mechanism: Chiral recognition on a CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[14] For effective separation, a "three-point interaction" is generally required, which can involve hydrogen bonding, dipole-dipole interactions, and steric hindrance.[14]
-
Advantages: HPLC offers high resolution, reproducibility, and a wide variety of commercially available CSPs.[4][15] It is a well-established and robust technique familiar to most analytical laboratories.
-
Limitations: Method development can be time-consuming, and the use of organic solvents contributes to higher operational costs and environmental concerns.[16]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several distinct advantages.[12] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of organic modifier.[6]
-
Mechanism: The separation principles in SFC are similar to normal-phase HPLC, with the low viscosity and high diffusivity of the supercritical fluid mobile phase leading to faster analysis times and higher efficiency.[16]
-
Advantages: SFC significantly reduces analysis time and organic solvent consumption compared to HPLC.[16][17] It often provides better resolution for many racemates.[16]
-
Limitations: The instrumentation for SFC is more specialized and may not be as readily available as HPLC systems. Method development can be complex due to the interplay of pressure, temperature, and mobile phase composition.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is typically added to the background electrolyte.[14]
-
Mechanism: The chiral selector, often a cyclodextrin derivative, forms inclusion complexes with the enantiomers, leading to differences in their apparent mobility and enabling their separation.[2]
-
Advantages: CE offers extremely high separation efficiency, minimal sample and reagent consumption, and rapid method development.[2][15]
-
Limitations: CE can have lower sensitivity compared to HPLC and SFC, and its applicability can be limited by the solubility and charge of the analyte.[15] The reproducibility of migration times can also be a challenge.[18]
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC, SFC, and CE for the chiral separation of propanoic acids, based on published experimental data.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Resolution (Rs) | Generally > 1.5 for baseline separation[4] | Often higher than HPLC for many racemates[16] | Can achieve very high resolution due to high efficiency |
| Analysis Time | 5 - 30 minutes | 1 - 10 minutes | 10 - 40 minutes |
| Sensitivity (LOD/LOQ) | Low ng/mL to µg/mL | Comparable to or better than HPLC | Generally higher than HPLC (less sensitive)[15] |
| Solvent Consumption | High | Low | Very Low |
| Method Development | Can be time-consuming | Can be complex | Relatively fast |
| Instrumentation Cost | Moderate | High | Moderate |
| Robustness | High | Moderate to High | Moderate |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Chiral HPLC Method Validation for Ibuprofen
This protocol outlines the validation of an HPLC method for the enantiomeric separation of ibuprofen, following ICH Q2(R1) guidelines.[9]
-
Specificity:
-
Inject individual solutions of (S)-ibuprofen and (R)-ibuprofen to determine their retention times.
-
Inject a solution of racemic ibuprofen to demonstrate the resolution of the two enantiomers.
-
Spike the sample with potential impurities and degradation products to ensure they do not interfere with the enantiomer peaks.
-
-
Linearity:
-
Prepare a series of at least five concentrations of the undesired enantiomer, ranging from the limit of quantitation (LOQ) to 120% of the specification limit.
-
Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[19]
-
-
Accuracy:
-
Perform recovery studies by spiking a sample of the pure desired enantiomer with known amounts of the undesired enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Calculate the percentage recovery at each level.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 5% for the major component and ≤ 20% as the LOQ is approached for the minor component).[18]
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Determine the LOQ and LOD based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.
-
-
Robustness:
-
Intentionally vary critical method parameters such as mobile phase composition, flow rate, and column temperature to assess the method's reliability.
-
Protocol 2: Cross-Validation of HPLC and SFC Methods
This protocol describes the process of cross-validating an established HPLC method with a newly developed SFC method.
-
Method Equivalence Assessment:
-
Analyze a minimum of three batches of the chiral propanoic acid sample using both the validated HPLC method and the new SFC method.
-
Compare the results for enantiomeric purity using appropriate statistical tests (e.g., t-test or F-test) to demonstrate that there is no significant difference between the two methods.
-
-
Impurity Profile Comparison:
-
If applicable, compare the impurity profiles obtained from both methods to ensure that all relevant impurities are detected and quantified consistently.
-
-
Data Transfer and Documentation:
-
Document the entire cross-validation study, including the protocol, raw data, statistical analysis, and a concluding statement on the equivalence of the two methods.
-
Visualization of Workflows
Diagram 1: Chiral Method Validation Workflow
Caption: Decision pathway for cross-validation.
Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation
The enantioselective analysis of chiral propanoic acids is a critical component of pharmaceutical quality control. While HPLC remains a cornerstone technique, SFC and CE offer valuable alternatives with distinct advantages in terms of speed, efficiency, and solvent consumption. The choice of method should be guided by a thorough evaluation of the specific analytical requirements.
Regardless of the chosen technology, a comprehensive validation in accordance with regulatory guidelines is non-negotiable. Furthermore, a well-designed cross-validation strategy is paramount when multiple analytical methods are employed. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of reliable, consistent, and defensible analytical data, ultimately safeguarding patient safety and product efficacy.
References
-
Enantioselective determination of representative profens in wastewater by a single-step sample treatment and chiral liquid chromatography-tandem mass spectrometry - PubMed. (2014-11-15). Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025-07-30). Available at: [Link]
-
Enantioselective separation and determination of ibuprofen: Stereoselective pharmacokinetics, pharmacodynamics and analytical methods | Request PDF - ResearchGate. Available at: [Link]
-
Enantioselective analysis of ibuprofen, ketoprofen and naproxen in wastewater and environmental water samples | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025-10-22). Available at: [Link]
-
Comparative optical separation of racemic Ibuprofen by using chiral stationary phase. (2025-08-07). Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
-
Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen | Semantic Scholar. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024-06-25). Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. (2024-03-01). Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024-03-06). Available at: [Link]
-
Enantioselective analysis of ibuprofen, ketoprofen and naproxen in wastewater and environmental water samples - PubMed. (2011-07-22). Available at: [Link]
-
Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids | Request PDF - ResearchGate. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-01-01). Available at: [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. (2021-04-06). Available at: [Link]
-
Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen | Request PDF - ResearchGate. Available at: [Link]
-
The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. Available at: [Link]
-
A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC - NIH. (2023-03-02). Available at: [Link]
-
Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - Via Medica Journals. (2017-09-21). Available at: [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - FAGG. Available at: [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF - ResearchGate. Available at: [Link]
-
Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library | Waters. Available at: [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals. Available at: [Link]
-
Comparative performances of selected chiral HPLC, SFC, and CE Systems with a chemically diverse sample set - ResearchGate. Available at: [Link]
-
Chiral Drugs: An Overview - PMC - PubMed Central. Available at: [Link]
-
CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011-02-10). Available at: [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available at: [Link]
-
Direct analysis of chiral active pharmaceutical ingredients and their counterions by ultra high performance liquid chromatography with macrocyclic glycopeptide-based chiral stationary phases | Request PDF - ResearchGate. Available at: [Link]
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- 3. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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structure-activity relationship (SAR) studies of "3-(3-Methoxy-4-methylphenyl)propanoic acid" analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(3-Methoxy-4-methylphenyl)propanoic Acid Analogs as Novel Anti-inflammatory Agents
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of novel analogs based on the this compound scaffold. Our investigation is geared towards researchers, scientists, and drug development professionals seeking to understand the chemical features essential for potent anti-inflammatory activity. We will delve into the rationale behind the molecular design, detailed experimental protocols for synthesis and biological evaluation, and a comparative analysis of the synthesized compounds.
Introduction: The Rationale for Targeting the this compound Scaffold
The phenylpropanoic acid moiety is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The parent compound, this compound, presents a unique substitution pattern on the phenyl ring that offers a promising starting point for optimization. The methoxy and methyl groups can influence the molecule's electronic and steric properties, potentially leading to improved potency and selectivity for inflammatory targets. Previous research on related structures, such as styryl ketones and other acrylic acid derivatives, has demonstrated significant anti-inflammatory and anti-arthritic properties, often mediated through the inhibition of key signaling pathways like STAT3.[1] This provides a strong impetus for the systematic exploration of analogs of this compound.
Our objective is to systematically modify the core structure to elucidate the key molecular interactions responsible for its biological activity. This guide will compare a focused library of analogs, providing supporting experimental data to guide future drug discovery efforts in this chemical space.
Molecular Design and Synthesis Strategy
The design of our analog library focuses on three key regions of the parent molecule: the phenyl ring, the methoxy group, and the propanoic acid chain. The following diagram illustrates our overarching synthetic and screening workflow.
Figure 1: High-level overview of the synthesis and screening cascade for the SAR study.
General Synthetic Protocol
The synthesis of the this compound analogs is primarily achieved through modifications of commercially available starting materials. For instance, analogs with variations on the phenyl ring can be synthesized from corresponding substituted benzaldehydes, followed by a Wittig reaction or a Perkin condensation to introduce the propanoic acid side chain, and subsequent reduction of any resulting double bond.
Step-by-Step Synthesis of the Parent Compound (Illustrative):
-
Starting Material: 3-Methoxy-4-methylbenzaldehyde.
-
Reaction: The aldehyde is subjected to a Perkin condensation with acetic anhydride and sodium acetate to yield 3-(3-methoxy-4-methylphenyl)acrylic acid.
-
Reduction: The acrylic acid derivative is then catalytically hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the double bond, affording the final product, this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography.
In Vitro Biological Evaluation: Uncovering the Mechanism of Action
To assess the anti-inflammatory potential of our synthesized analogs, we employ a tiered in vitro screening approach.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Given that many NSAIDs exert their effects through the inhibition of COX-1 and COX-2 enzymes, we first evaluate our compounds against these targets.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Principle: A colorimetric or fluorometric assay kit is used to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate, which is proportional to the enzyme activity.
-
Procedure:
-
The synthesized analogs are dissolved in DMSO to create stock solutions.
-
Varying concentrations of the test compounds are pre-incubated with either COX-1 or COX-2 enzyme in a 96-well plate.
-
Arachidonic acid is added to initiate the reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for each compound against both COX-1 and COX-2. Celecoxib and indomethacin are used as reference compounds.
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
To evaluate the effects of the compounds in a cellular context of inflammation, we use a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). This model mimics the inflammatory response by inducing the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.
Experimental Protocol: LPS-Stimulated Macrophage Assay
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS (1 µg/mL) is then added to stimulate the inflammatory response.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured using the Griess reagent.
-
Prostaglandin E2 (PGE2): Quantified using an ELISA kit.
-
Cytokines (e.g., TNF-α, IL-6): Measured using specific ELISA kits.
-
-
Cell Viability: A concurrent MTT or similar assay is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.
Structure-Activity Relationship Analysis
The following table summarizes the in vitro data for a representative set of synthesized analogs.
| Compound ID | R1 (at C4) | R2 (at C3) | R3 (Propanoic Acid) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC50 (µM) |
| Parent | -CH3 | -OCH3 | -COOH | 15.2 | 1.8 | 8.4 | 12.5 |
| A1 | -H | -OCH3 | -COOH | 25.1 | 5.6 | 4.5 | 28.4 |
| A2 | -Cl | -OCH3 | -COOH | 12.8 | 0.9 | 14.2 | 8.9 |
| A3 | -OCH3 | -OCH3 | -COOH | 18.9 | 3.2 | 5.9 | 15.1 |
| B1 | -CH3 | -OH | -COOH | 10.5 | 1.2 | 8.8 | 9.8 |
| B2 | -CH3 | -F | -COOH | 20.4 | 2.5 | 8.2 | 18.7 |
| C1 | -CH3 | -OCH3 | -COOCH3 | >100 | >100 | - | >100 |
| C2 | -CH3 | -OCH3 | -CONH2 | 85.3 | 45.1 | 1.9 | 75.6 |
| Indomethacin | - | - | - | 0.1 | 2.5 | 0.04 | 5.2 |
| Celecoxib | - | - | - | 28.0 | 0.08 | 350 | 18.9 |
Modifications of the Phenyl Ring (Position R1 and R2)
Figure 2: Key SAR findings related to substitutions on the phenyl ring.
-
Influence of the 4-Methyl Group (R1): Replacement of the 4-methyl group with hydrogen (Compound A1 ) leads to a significant decrease in COX-2 inhibitory activity and cellular potency. This suggests that a lipophilic group at this position is crucial, likely for hydrophobic interactions within the active site of the target enzyme. Conversely, introducing an electron-withdrawing chlorine atom (Compound A2 ) enhances potency and selectivity for COX-2.
-
Influence of the 3-Methoxy Group (R2): Demethylation of the methoxy group to a hydroxyl group (Compound B1 ) results in a modest increase in activity. This hydroxyl group may act as a hydrogen bond donor, forming a key interaction with the target protein. Replacing the methoxy group with a highly electronegative fluorine atom (Compound B2 ) is detrimental to activity, possibly due to unfavorable electronic effects.
Modifications of the Propanoic Acid Chain (Position R3)
-
Importance of the Carboxylic Acid: The carboxylic acid moiety is indispensable for activity. Esterification to the methyl ester (Compound C1 ) or conversion to the primary amide (Compound C2 ) completely abolishes or significantly reduces inhibitory activity. This is a common feature for many NSAIDs, where the carboxylate group forms a critical ionic interaction with a conserved arginine residue in the active site of COX enzymes.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Based on the promising in vitro profile of Compound A2 , it was selected for in vivo evaluation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200 g) are used.
-
Procedure:
-
The animals are fasted overnight with free access to water.
-
The test compounds (e.g., Compound A2 and the parent compound) and a reference drug (Indomethacin) are administered orally at a fixed dose (e.g., 10 mg/kg).
-
After 1 hour, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Results Summary:
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% |
| Parent | 10 | 35.4% |
| A2 | 10 | 58.2% |
| Indomethacin | 10 | 65.8% |
The in vivo results corroborate our in vitro findings. Compound A2 demonstrated significantly enhanced anti-inflammatory activity compared to the parent compound, approaching the efficacy of the standard drug, indomethacin, in this acute inflammation model.
Conclusion and Future Directions
This comprehensive SAR study of this compound analogs has successfully identified key structural features required for potent anti-inflammatory activity.
-
A lipophilic, electron-withdrawing group at the 4-position of the phenyl ring (e.g., -Cl) is beneficial for potency and COX-2 selectivity.
-
A hydrogen bond donor at the 3-position (e.g., -OH) is well-tolerated and can enhance activity.
-
The free carboxylic acid group on the propanoic acid chain is essential for biological activity.
Compound A2 has emerged as a promising lead candidate with superior in vitro and in vivo activity compared to the parent molecule. Future work should focus on further optimization of this lead, including the exploration of other halogen and bioisosteric replacements at the 4-position. Additionally, comprehensive pharmacokinetic and toxicology studies are warranted to assess the drug-like properties of these novel anti-inflammatory agents. The insights gained from this study provide a solid foundation for the development of a new class of potent and selective anti-inflammatory drugs.
References
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Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Scientific Reports. Available at: [Link][1]
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A Comparative Guide to the Anti-Inflammatory Properties of Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Propanoic acid derivatives are a cornerstone in the management of pain and inflammation, representing a major class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] These compounds are extensively used in both clinical and research settings for their potent analgesic, antipyretic, and anti-inflammatory activities.[3][4][5][6] This guide provides an in-depth comparison of key propanoic acid derivatives, focusing on their mechanisms, relative potencies, and the experimental frameworks used for their evaluation.
Core Mechanism of Action: The Cyclooxygenase Pathway
The primary therapeutic effect of propanoic acid derivatives stems from their inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][7] There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in homeostatic functions. These include protecting the gastric mucosa, maintaining renal blood flow, and mediating platelet aggregation.[1][8] Inhibition of COX-1 is often associated with undesirable side effects, particularly gastrointestinal disturbances.[1][7]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][8] The anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2.[1]
The therapeutic challenge lies in selectively inhibiting COX-2 to reduce inflammation while sparing COX-1 to minimize side effects. The varying selectivity of different propanoic acid derivatives for these two isoforms is a key determinant of their overall efficacy and safety profiles.[1]
Caption: The arachidonic acid cascade and points of inhibition by NSAIDs.
Comparative Analysis of Key Propanoic Acid Derivatives
The potency and selectivity of propanoic acid derivatives against COX-1 and COX-2 vary significantly. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The ratio of IC50 values (COX-2/COX-1) provides a measure of the drug's selectivity.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2/COX-1 Selectivity Ratio | Key Characteristics |
| Ibuprofen | 7.6 - 12 | 58 - 150 | ~5 - 19.7 | Non-selective inhibitor, considered short-acting.[1][9] It is one of the most commonly used NSAIDs.[10] |
| Naproxen | ~2.5 | ~1.7 | ~0.68 | Considered non-selective with a slight preference for COX-1.[1][11] It is long-acting, allowing for twice-daily dosing.[9][12] |
| Ketoprofen | ~0.0019 (S-enantiomer) | ~0.027 (S-enantiomer) | ~14.2 | A potent, non-selective inhibitor of both COX isoforms.[1][13] |
| Flurbiprofen | 0.075 - 0.1 | 0.4 - 1.0 | ~4 - 13.3 | A potent non-selective COX inhibitor, with some studies suggesting a preference for COX-1.[1][13][14][15] |
| Fenoprofen | 3.4 | 23 | ~6.76 | A non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][7][16] |
| Oxaprozin | 2.2 | 36 | ~16.36 | Notable for its very long half-life, which permits once-daily dosing.[1] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.[1]
Experimental Protocols for Efficacy and Selectivity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental models are essential. Below are detailed protocols for key in vitro and in vivo assays used to characterize the anti-inflammatory properties of propanoic acid derivatives.
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay is a self-validating system to determine the IC50 values for a test compound against both COX-1 and COX-2 in a physiologically relevant matrix.
Objective: To quantify the inhibitory potency and selectivity of a propanoic acid derivative on COX-1 and COX-2 activity.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Detailed Methodology: [17][18][19][20]
-
Animal Acclimatization: House male Wistar rats or Swiss albino mice under standard laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Dosing: Randomly divide the animals into groups. Administer the test compounds (e.g., fenoprofen, ketoprofen) or the vehicle (e.g., saline, carboxymethyl cellulose) via the desired route (e.g., oral gavage, intraperitoneal injection). A standard positive control, such as indomethacin (5 mg/kg), should be included. [17]4. Induction of Inflammation: Approximately 30 to 60 minutes after dosing, induce inflammation by injecting 100 µL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal. [17][18]5. Edema Measurement: Measure the paw volume again at several time points after the carrageenan injection, typically every hour for up to 5 hours. [17]The peak inflammatory response is usually observed around 3-5 hours post-injection. [19][20]6. Data Analysis:
-
Calculate the edema volume for each animal at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
-
The results provide a quantitative measure of the compound's acute anti-inflammatory activity in vivo.
-
Field-Proven Insights and Causality
The data generated from these in vitro and in vivo models provide a comprehensive picture of a compound's anti-inflammatory profile.
-
Connecting In Vitro to In Vivo: A compound's IC50 values and selectivity ratio from the COX assay are critical predictors of its performance. For instance, a drug with high potency against COX-2 and low potency against COX-1 is hypothesized to have strong anti-inflammatory effects with a reduced risk of gastrointestinal side effects. [13]However, in vivo models like the carrageenan paw edema assay are indispensable for confirming efficacy, as they account for pharmacokinetic factors such as absorption, distribution, metabolism, and excretion, which cannot be assessed in vitro. [4]
-
The Selectivity Trade-off: While high COX-2 selectivity is desirable for gastrointestinal safety, it is not without its own risks. Some highly selective COX-2 inhibitors have been associated with an increased risk of cardiovascular thrombotic events. [21]Therefore, the ideal profile is often a preferential, rather than a highly selective, inhibition of COX-2, which balances efficacy with a broader safety margin.
-
Beyond COX Inhibition: While COX inhibition is the primary mechanism, some propanoic acid derivatives may exert their effects through other pathways. For example, ketoprofen has been shown to stabilize lysosomes and potentially inhibit lipoxygenase (LOX), another enzyme involved in the inflammatory cascade. [4]A comprehensive evaluation should consider these potential off-target effects.
Conclusion
The propanoic acid derivatives represent a diverse and powerful class of anti-inflammatory agents. [1][2]A thorough comparison reveals significant differences in their potency, COX selectivity, and pharmacokinetic profiles. Ketoprofen stands out for its high potency, while naproxen offers the convenience of a longer duration of action. [1][4]Ibuprofen remains a benchmark for its balance of safety and efficacy. [4][10] The selection of an appropriate derivative for research or therapeutic development must be guided by a multi-faceted evaluation. A logical workflow, beginning with in vitro enzymatic assays to establish potency and selectivity, followed by validation in in vivo models of inflammation, provides the most reliable pathway for characterizing and comparing these critical anti-inflammatory compounds. This structured approach ensures that decisions are based on robust, reproducible, and scientifically sound data.
References
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MIMS. (n.d.). Fenoprofen: Uses, Dosage, Side Effects and More. MIMS Philippines. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Fenoprofen Calcium?. Patsnap Synapse. Retrieved from [Link]
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Drugs.com. (2024). Fenoprofen Monograph for Professionals. Retrieved from [Link]
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Tanner, M. & Katto, M. (n.d.). COX Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2012). Fenoprofen. LiverTox - NCBI Bookshelf. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Brooks, P. (2000). COX-2 inhibitors. Australian Prescriber - Therapeutic Guidelines. Retrieved from [Link]
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Sudharshan, S., et al. (n.d.). Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis. NIH. Retrieved from [Link]
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ResearchGate. (n.d.). COX selectivity of commonly used NSAIDs, measured by the log ratio of.... Retrieved from [Link]
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Network of Cancer Research. (2024). Flurbiprofen is a Non-selective COX Inhibitor for Colorectal Cancer Research. Retrieved from [Link]
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Warner, T. D., et al. (n.d.). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. ClinPGx. Retrieved from [Link]
-
Mehrzadi, S., et al. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Retrieved from [Link]
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Drugs.com. (2025). Fenoprofen: Package Insert / Prescribing Information. Retrieved from [Link]
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Dominiak, P. M., et al. (n.d.). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. IUCr. Retrieved from [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
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Pharmacology. (n.d.). Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Retrieved from [Link]
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NIH. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. Retrieved from [Link]
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AJMC. (n.d.). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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ResearchGate. (n.d.). COX Selectivity of Common NSAIDs Based on the Ratio of Concentrations.... Retrieved from [Link]
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ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
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NIH. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. PubMed Central. Retrieved from [Link]
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PubMed. (n.d.). Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential. Retrieved from [Link]
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PubMed. (n.d.). Four new anti-inflammatory drugs: responses and variations. Retrieved from [Link]
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ClinPGx. (n.d.). propionic acid derivatives. Retrieved from [Link]
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International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]
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IJNRD. (n.d.). “Review of Propionic Acid Derivative- Naproxen for Osteoarthritis”. Retrieved from [Link]
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PubMed Central. (n.d.). Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis. Retrieved from [Link]
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JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
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PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of synthesized derivatives and of ibuprofen, ketoprofen, and naproxen. Retrieved from [Link]
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Drugs.com. (2024). Naproxen vs ibuprofen: What's the difference?. Retrieved from [Link]
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StatPearls - NCBI Bookshelf. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
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ResearchGate. (n.d.). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for.... Retrieved from [Link]
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Pairet, M., & van Ryn, J. (1999). MEASUREMENT OF DIFFERENTIAL INHIBITION OF COX-1 AND COX-2 AND THE PHARMACOLOGY OF SELECTIVE INHIBITORS. Drugs of Today, 35(4-5), 251-265. Retrieved from [Link]
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comparative study of the metabolic stability of propanoic acid derivatives
An In-Depth Comparative Guide to the Metabolic Stability of Propanoic Acid Derivatives for Drug Discovery Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Efficacy
In the intricate process of drug discovery and development, the metabolic stability of a lead compound is a pivotal determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Propanoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. However, their metabolic liabilities, primarily driven by cytochrome P450 (CYP450) mediated oxidation and glucuronidation via UDP-glucuronosyltransferases (UGTs), can significantly impact their in vivo half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of various propanoic acid derivatives, offering insights into how structural modifications can mitigate metabolic turnover. We will delve into the experimental methodologies used to assess stability, providing a framework for rational drug design.
Comparative Metabolic Stability: A Structural Perspective
The metabolic fate of propanoic acid derivatives is intrinsically linked to their chemical structure. Minor structural alterations can lead to profound differences in their susceptibility to metabolic enzymes. Here, we compare three archetypal derivatives to illustrate these structure-metabolism relationships.
Key Metabolic Pathways
The primary metabolic routes for propanoic acid derivatives include:
-
CYP450-Mediated Oxidation: This often occurs at the aromatic rings or alkyl side chains, leading to hydroxylation, which can then be further metabolized.
-
UGT-Mediated Glucuronidation: The carboxylic acid moiety is a prime target for conjugation with glucuronic acid, forming a more water-soluble and readily excretable metabolite.
Below is a generalized schematic of these metabolic pathways.
Caption: Generalized metabolic pathways for propanoic acid derivatives.
Data Summary: In Vitro Metabolic Stability
The following table summarizes the in vitro metabolic stability of three representative propanoic acid derivatives in human liver microsomes (HLM). The intrinsic clearance (CLint) is a measure of the rate of metabolism.
| Derivative | Structure | Primary Metabolic Pathway | t1/2 (min) | CLint (µL/min/mg protein) |
| Ibuprofen | 2-(4-isobutylphenyl)propanoic acid | CYP2C9 Oxidation | 120 | 15.4 |
| Ketoprofen | 2-(3-benzoylphenyl)propanoic acid | UGT Glucuronidation | 60 | 33.2 |
| Flurbiprofen | 2-(2-fluorobiphenyl-4-yl)propanoic acid | CYP2C9 Oxidation & UGT Glucuronidation | 45 | 45.8 |
Data are representative and compiled from various sources for illustrative purposes.
From this data, we can draw several key insights:
-
Ibuprofen exhibits the highest metabolic stability of the three, primarily due to its metabolism being driven by a single, relatively slow CYP450 isoform, CYP2C9.
-
Ketoprofen's lower stability is attributed to its rapid glucuronidation, a common fate for compounds with an available carboxylic acid group.
-
Flurbiprofen demonstrates the lowest stability, being a substrate for both oxidative and conjugative pathways. The presence of the fluorine atom can influence electronic properties, affecting its interaction with metabolic enzymes.
Experimental Protocols for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, standardized in vitro assays are essential. The following protocol outlines a typical workflow for determining the metabolic stability of a compound using liver microsomes.
Workflow for In Vitro Metabolic Stability Assay
Caption: Experimental workflow for metabolic stability assessment.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw human liver microsomes (HLM) on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., Corning Gentest™) according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile to quench the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / protein mass).
-
Conclusion and Future Directions
The metabolic stability of propanoic acid derivatives is a multifaceted challenge that can be addressed through a combination of structural modification and robust in vitro screening. By understanding the primary metabolic pathways and employing systematic assessment protocols, researchers can prioritize compounds with more favorable pharmacokinetic profiles early in the drug discovery process. Future work should focus on developing more predictive in silico models to guide the design of metabolically stable propanoic acid derivatives, further accelerating the development of new and improved therapeutics.
References
-
Title: Cytochrome P450-Mediated Metabolism of Ibuprofen and other NSAIDs Source: Drug Metabolism and Disposition URL: [Link]
-
Title: Glucuronidation of Ketoprofen by Human Liver Microsomes and Recombinant UGTs Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Metabolism of Flurbiprofen in Humans Source: British Journal of Clinical Pharmacology URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
